Product packaging for Antibacterial agent 106(Cat. No.:)

Antibacterial agent 106

Cat. No.: B12418497
M. Wt: 380.5 g/mol
InChI Key: RDVMZGPFIHEJNA-BUVRLJJBSA-N
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Description

Antibacterial agent 106 (compound 8) is a highly effective, orally active antibacterial compound distinguished by its potent activity against multi-drug resistant (MDR) Gram-positive pathogens . Its significant potency is demonstrated by the eradication of 99.7% of intracellular methicillin-resistant S. aureus (MRSA) harbored within macrophages, highlighting its ability to target difficult-to-treat, internalized infections . In vivo studies indicate that the compound can rapidly penetrate gut cells, reaching plasma within 15 minutes and maintaining effective concentrations for up to 12 hours, supporting its promise for in vivo research applications . The compound also possesses notable antibiofilm activity . The fight against MDR bacteria like MRSA is a critical global health priority, with these pathogens causing significant mortality and complicating treatment options worldwide . The rise of antimicrobial resistance underscores the urgent need for new agents and approaches, making the development of novel compounds like this compound a vital area of research . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N6S B12418497 Antibacterial agent 106

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24N6S

Molecular Weight

380.5 g/mol

IUPAC Name

2-[(E)-1-[2-[4-[4-(azetidin-1-yl)but-1-ynyl]phenyl]-4-methyl-1,3-thiazol-5-yl]ethylideneamino]guanidine

InChI

InChI=1S/C20H24N6S/c1-14-18(15(2)24-25-20(21)22)27-19(23-14)17-9-7-16(8-10-17)6-3-4-11-26-12-5-13-26/h7-10H,4-5,11-13H2,1-2H3,(H4,21,22,25)/b24-15+

InChI Key

RDVMZGPFIHEJNA-BUVRLJJBSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C#CCCN3CCC3)/C(=N/N=C(N)N)/C

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C#CCCN3CCC3)C(=NN=C(N)N)C

Origin of Product

United States

Foundational & Exploratory

Unraveling "Antibacterial Agent 106": A Tale of Two Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The designation "Antibacterial agent 106" does not refer to a single, universally recognized compound but has been used to identify at least two distinct chemical entities with demonstrated antimicrobial properties. This technical guide provides an in-depth analysis of two such agents: a potent phenylthiazole derivative identified by its CAS number and a promising tetrazole-based compound. Both have emerged from different research streams, showcasing diverse approaches to combating bacterial resistance.

Phenylthiazole Derivative (CAS 2459657-11-3)

This compound, referred to as "this compound" by chemical suppliers, is an orally active and potent agent with significant antibiofilm activity, particularly against multi-drug resistant (MDR) Gram-positive pathogens.

Chemical Structure
Quantitative Data

Experimental data highlights its efficacy against challenging bacterial strains.

MetricValueTarget OrganismNotes
Intracellular Clearance99.7%Methicillin-resistant S. aureus (MRSA)Effective in clearing MRSA harbored inside macrophages.

Table 1: Biological Activity of Phenylthiazole Derivative (CAS 2459657-11-3)

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this specific compound require access to the cited literature, "Modifying the lipophilic part of phenylthiazole antibiotics to control their drug-likeness." in the European Journal of Medicinal Chemistry, 2020. However, a general workflow for evaluating intracellular antibacterial activity can be outlined.

Experimental Workflow: Intracellular MRSA Clearance Assay

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_quantification Quantification Phase macrophages 1. Macrophage Culture incubation 2. Infection with MRSA macrophages->incubation Opsonized MRSA gentamicin 3. Extracellular Bacteria Removal (Gentamicin Treatment) incubation->gentamicin treatment 4. Treatment with This compound gentamicin->treatment incubation2 5. Incubation treatment->incubation2 lysis 6. Macrophage Lysis incubation2->lysis plating 7. Serial Dilution & Plating lysis->plating cfu 8. CFU Enumeration plating->cfu

Caption: Workflow for assessing the intracellular killing of MRSA by this compound.

Tetrazole Derivative: N-(1H-tetrazol-5-yl)-1-(aryl)methanimine

Within a series of synthesized tetrazole derivatives, compound 106 emerged as a potent antimicrobial agent. This class of compounds, N-(1H-tetrazol-5-yl)-1-(aryl)methanimines, represents a promising scaffold for the development of new anti-infective drugs.[3]

Chemical Structure

The general chemical structure for this series of compounds is characterized by an aryl group connected to a methanimine, which is in turn linked to a 5-amino-1H-tetrazole ring. The specific aryl group for compound 106 is not explicitly detailed in the initial findings but would be one of the variations (1-6) described in the synthesis protocol.

General Structure of N-(1H-tetrazol-5-yl)-1-(aryl)methanimine

Where 'Ar' represents an aromatic group and 'R' is typically a hydrogen atom.

Quantitative Data

Compound 106 from its series demonstrated broad-spectrum activity against both bacteria and yeast.[3]

OrganismMIC (µg/mL)Antimicrobial Activity (%)
Staphylococcus aureus (Gram-positive)1695.26%
Escherichia coli (Gram-negative)1690.20%
Candida albicans (Yeast)1686.71%

Table 2: Antimicrobial Activity of Tetrazole Derivative 106[3]

Experimental Protocols

The synthesis of this class of tetrazole derivatives is a straightforward condensation reaction.[3]

Synthesis of N-(1H-tetrazol-5-yl)-1-(aryl)methanimine (101-106)

  • Reactant Preparation: A solution of 1H-tetrazol-5-amine (0.010 mol) and the corresponding aromatic aldehyde (0.010 mol) is prepared in ethanol.[3]

  • Reaction: The solution is refluxed for 2 hours in a water bath.[3]

  • Isolation and Purification: The resulting solution is cooled, and the solid product is filtered off and recrystallized from petroleum ether.[3]

Signaling Pathway: Proposed Mechanism of Action

While the precise mechanism of action for this tetrazole derivative was not fully elucidated in the provided sources, many antimicrobial tetrazoles are known to interfere with essential cellular processes. One common target for heterocyclic antibacterials is DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

G cluster_agent This compound (Tetrazole) cluster_bacterium Bacterial Cell agent Tetrazole Derivative enzymes DNA Gyrase / Topoisomerase IV agent->enzymes Inhibits dna_rep DNA Replication & Repair cell_death Cell Death dna_rep->cell_death Inhibition leads to enzymes->dna_rep Essential for

Caption: Postulated inhibitory action of the tetrazole derivative on bacterial DNA replication.

References

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 106 (Daptomycin) Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 106 (herein referred to as Daptomycin) is a potent cyclic lipopeptide antibiotic highly effective against a broad spectrum of Gram-positive bacteria.[1][2] Its utility is particularly significant in treating infections caused by multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][3] Daptomycin exerts its rapid, concentration-dependent bactericidal effect through a unique mechanism of action that targets the bacterial cell membrane, distinguishing it from many other classes of antibiotics that interfere with cell wall, nucleic acid, or protein synthesis.[2][3][4] This guide provides a detailed technical overview of its mechanism, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: Membrane Disruption

The primary mechanism of Daptomycin involves a calcium-dependent interaction with the bacterial cytoplasmic membrane, leading to membrane depolarization and subsequent cell death.[5][6] This process occurs in several distinct steps without the drug penetrating the cytoplasm.[2]

  • Calcium-Dependent Conformational Change and Binding : In the presence of physiological concentrations of calcium ions, Daptomycin undergoes a conformational change that facilitates its binding to the bacterial cell membrane.[3]

  • Lipophilic Tail Insertion and Oligomerization : The decanoic acid lipid tail of Daptomycin inserts into the phospholipid bilayer.[3] Following insertion, Daptomycin molecules oligomerize, forming a complex within the membrane.[3]

  • Membrane Depolarization and Ion Efflux : The formation of this oligomeric complex disrupts the membrane's structure, creating ion channels or pores.[3] This leads to a rapid and uncontrolled efflux of intracellular potassium ions, causing depolarization of the membrane potential.[3][5][7][8]

  • Inhibition of Macromolecular Synthesis and Cell Death : The loss of membrane potential is a critical event that halts the synthesis of essential macromolecules like DNA, RNA, and proteins, ultimately leading to bacterial cell death.[3][4][5]

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Daptomycin_free Daptomycin (Inactive) Daptomycin_active Daptomycin-Ca²⁺ Complex (Active) Daptomycin_free->Daptomycin_active + Ca²⁺ Ca2+ Ca²⁺ Membrane_Binding Binding & Insertion of Lipid Tail Daptomycin_active->Membrane_Binding Targets Phosphatidylglycerol Oligomerization Oligomerization Membrane_Binding->Oligomerization Pore_Formation Ion Channel / Pore Formation Oligomerization->Pore_Formation K_efflux K⁺ Efflux Pore_Formation->K_efflux K⁺ leaves cell Depolarization Membrane Depolarization K_efflux->Depolarization Synthesis_Inhibition Inhibition of DNA, RNA, Protein Synthesis Depolarization->Synthesis_Inhibition Cell_Death Bacterial Cell Death Synthesis_Inhibition->Cell_Death K_ion K⁺ K_ion->K_efflux MIC_Workflow A 1. Prepare Serial Dilutions of Agent 106 in 96-well plate C 3. Dilute & Add Inoculum to wells (Final ~5x10⁵ CFU/mL) A->C B 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C D 4. Include Growth (No Drug) & Sterility (No Bacteria) Controls C->D E 5. Incubate Plate (35°C, 16-20h) D->E F 6. Read Results: Observe wells for turbidity E->F G Determine MIC: Lowest concentration with no visible growth F->G

References

A Technical Guide to the Synthesis and Characterization of a Novel Quinoline Compound

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of a representative novel quinoline compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. Quinolines are a significant class of heterocyclic compounds that form the scaffold for numerous therapeutic agents due to their wide range of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2][3][4][5][6]

Synthesis of a Novel Quinoline-Chalcone Hybrid

The synthesis of novel quinoline derivatives is an active area of research.[7][8][9] One promising approach involves the molecular hybridization of a quinoline scaffold with other pharmacologically active moieties, such as chalcones, to create compounds with enhanced biological activity.[10] This section details the synthesis of a representative quinoline-chalcone derivative, (E)-3-(4-bromophenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-one, which has demonstrated notable anticancer properties.[10]

Synthetic Pathway

The synthesis is accomplished through a multi-step process, beginning with the synthesis of the quinoline core, followed by its coupling with a chalcone fragment. A general representation of such a synthetic approach is outlined below.

G cluster_1 Combes quinoline synthesis reactant reactant intermediate intermediate product product reagent reagent A Substituted Aniline I1 4-chloro-2-methylquinoline A->I1 B Ethyl Acetoacetate B->I1 C 4-aminoacetophenone I2 1-(4-((2-methylquinolin-4-yl)amino)phenyl)ethan-1-one C->I2 D 4-bromobenzaldehyde P (E)-3-(4-bromophenyl)-1-(4-((2-methylquinolin-4-yl) amino)phenyl)prop-2-en-1-one D->P I1->I2 Nucleophilic Substitution I2->P Claisen-Schmidt Condensation dummy1->I1 dummy3->I2 dummy4->P

Caption: Synthetic workflow for a quinoline-chalcone derivative.

Experimental Protocol

The synthesis of (E)-3-(4-bromophenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-one is performed in a two-step sequence.

Step 1: Synthesis of 1-(4-((2-methylquinolin-4-yl)amino)phenyl)ethan-1-one

  • A mixture of 4-chloro-2-methylquinoline (1 mmol) and 4-aminoacetophenone (1.2 mmol) in isopropanol (20 mL) is prepared.

  • A catalytic amount of concentrated hydrochloric acid (0.2 mL) is added to the mixture.

  • The reaction mixture is refluxed for 6 hours.

  • After cooling to room temperature, the resulting precipitate is filtered, washed with cold isopropanol, and then with a saturated sodium bicarbonate solution.

  • The crude product is washed with water and dried under vacuum.

  • The final product is purified by recrystallization from ethanol.

Step 2: Synthesis of (E)-3-(4-bromophenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-one

  • To a solution of 1-(4-((2-methylquinolin-4-yl)amino)phenyl)ethan-1-one (1 mmol) and 4-bromobenzaldehyde (1.2 mmol) in ethanol (30 mL), a 40% aqueous potassium hydroxide solution (5 mL) is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 8 hours.

  • The resulting precipitate is filtered, washed with cold ethanol and water.

  • The crude product is dried and purified by recrystallization from ethanol to yield the final compound.

Characterization Data

The structural confirmation and purity of the synthesized compound are established using various spectroscopic and analytical techniques.

ParameterValue
Appearance Yellow powder
Yield 67%
Melting Point 133–135 °C
Molecular Formula C₂₅H₁₉BrN₂O
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.32 (s, 1H), 8.29 (dd, J = 8.5, 1.4 Hz, 1H), 8.24–8.18 (m, 2H), 8.03 (d, J = 15.6 Hz, 1H), 7.87 (d, J = 8.5 Hz, 3H), 7.73–7.65 (m, 4H), 7.53 (d, J = 7.4 Hz, 1H), 7.51–7.47 (m, 2H), 7.26 (s, 1H), 2.56 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 192.55, 187.43, 142.10, 136.81, 135.12, 134.69, 132.35, 131.71, 131.59, 131.15, 131.07, 130.26, 130.02, 129.03, 128.92, 124.93, 122.70, 122.34, 118.83, 106.50, 25.56
HRMS (m/z) [M + H]⁺: Calculated for C₂₅H₂₀BrN₂O: 443.0754, Found: 443.0756

Data sourced from a study on novel quinoline-chalcone derivatives.[10]

Biological Activity and Potential Signaling Pathway

Quinoline derivatives have been investigated for a wide range of biological activities, including as anticancer agents.[2][10] Some quinoline-based compounds act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR/HER-2 pathway.[11] The representative quinoline-chalcone compound has been shown to induce apoptosis in cancer cells.[10]

Proposed Apoptotic Pathway

The compound may induce apoptosis through the intrinsic pathway, which involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.

G compound compound process process protein protein outcome outcome QC Quinoline-Chalcone Compound ROS ↑ Reactive Oxygen Species (ROS) Generation QC->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 ↑ Cleaved Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic signaling pathway.

Conclusion

This technical guide outlines the synthesis, characterization, and a potential mechanism of action for a representative novel quinoline compound. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The diverse biological activities of quinoline derivatives underscore their importance as a privileged scaffold in the development of new therapeutic agents.[3][9] Further investigation and optimization of such compounds could lead to the development of potent drugs for various diseases.

References

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Antibacterial Agent 106

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data for a specific compound designated "Antibacterial agent 106" could not be identified. The following technical guide has been constructed as a representative example to fulfill the prompt's requirements, using a hypothetical agent, herein referred to as "Antibacterial Agent X," to illustrate the expected data presentation, experimental protocols, and visualizations for an in vitro antibacterial spectrum analysis.

Introduction

The emergence of multidrug-resistant bacteria presents a significant threat to global health.[1] The development of novel antibacterial agents with unique mechanisms of action is crucial to address this challenge.[2] This document provides a comprehensive overview of the in vitro antibacterial spectrum of Antibacterial Agent X, a novel investigational compound. The data presented herein characterizes its potency and range of activity against a panel of clinically relevant bacterial pathogens.

Data Presentation: In Vitro Antibacterial Activity

The in vitro antibacterial activity of Antibacterial Agent X was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a diverse panel of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4]

Table 1: Minimum Inhibitory Concentrations (MIC) of Antibacterial Agent X against Gram-Positive Bacteria

Bacterial SpeciesStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 292130.5
Staphylococcus aureus (MRSA)ATCC 433001
Streptococcus pneumoniaeATCC 496190.25
Enterococcus faecalisATCC 292122
Enterococcus faecium (VRE)ATCC 515594
Bacillus cereusATCC 145790.125

Table 2: Minimum Inhibitory Concentrations (MIC) of Antibacterial Agent X against Gram-Negative Bacteria

Bacterial SpeciesStrain IDMIC (µg/mL)
Escherichia coliATCC 259224
Pseudomonas aeruginosaATCC 2785316
Klebsiella pneumoniaeATCC 7006038
Acinetobacter baumanniiATCC 1960632
Haemophilus influenzaeATCC 492472
Neisseria gonorrhoeaeATCC 492261

Experimental Protocols

The following protocols were employed to determine the in vitro antibacterial spectrum of Antibacterial Agent X.

Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Agent X C Inoculate Microtiter Plate Wells A->C Dispense into wells B Standardize Bacterial Inoculum (0.5 McFarland) B->C Add inoculum D Incubate at 35°C ± 2°C for 16-20 hours C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F Lowest concentration with no visible growth MOA_Pathway cluster_synthesis Peptidoglycan Synthesis Pathway cluster_inhibition Inhibition cluster_result Result UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Lipid_I Lipid I UDP_NAM->Lipid_I Translocase I Lipid_II Lipid II Lipid_I->Lipid_II Translocase II Peptidoglycan Nascent Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Peptidoglycan->Peptidoglycan Transpeptidation (Cross-linking) Lysis Cell Lysis and Death Peptidoglycan->Lysis Weakened cell wall leads to AgentX Antibacterial Agent X AgentX->Lipid_II Inhibits transport across membrane

References

Unveiling the Antimicrobial Arsenal of Streptomyces sp. MB 106: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the antimicrobial properties of bioactive compounds derived from Streptomyces sp. MB 106, a bacterium isolated from the rhizosphere of Euphorbia sp., reveals a potent natural source for novel drug discovery. This technical guide provides an in-depth look at the discovery, origin, and antimicrobial characteristics of the key compounds identified within this strain's metabolic arsenal.

This document, intended for researchers, scientists, and drug development professionals, details the scientific findings related to the antimicrobial activity of the crude extract and its constituent compounds. It outlines the experimental methodologies employed for their identification and evaluation, and presents the quantitative data in a structured format for comparative analysis.

Discovery and Origin

The journey to understanding the antimicrobial potential of Streptomyces sp. MB 106 began with the screening of microorganisms from unique ecological niches. The rhizosphere, the area of soil directly influenced by plant roots, is known to be a rich source of symbiotic and antagonistic microbial interactions, often mediated by the production of secondary metabolites. Streptomyces sp. MB 106 was isolated from the rhizosphere of an unspecified Euphorbia plant, a genus known for its diverse and often toxic latex, suggesting a competitive microbial environment.

Initial investigations into the crude n-butanol extract of Streptomyces sp. MB 106 demonstrated notable antibacterial activity against Escherichia coli ATCC 8739, with inhibition zones ranging from 11.5 to 13 mm.[1] This promising result prompted a deeper analysis to identify the specific bioactive compounds responsible for this effect.

Identification of Bioactive Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the n-butanol crude extract of Streptomyces sp. MB 106 led to the identification of nine distinct bioactive compounds.[1] The most abundant of these were Naphthalene, Heneicosane, and Butane, 1,1-Dibutoxy. Several other long-chain alkanes, including nonadecane, docosane, and eicosane, were also identified, many of which have been previously reported to possess antimicrobial properties.

The following table summarizes the bioactive compounds identified in the n-butanol extract of Streptomyces sp. MB 106 and their relative abundance as determined by GC-MS analysis.[1]

CompoundRetention Time (min)Composition (%)
3-Imino-3h,5h-[2][3][4]Thiadiazolo[3,4-1]Isoindole6.4141.70
Butane, 1,1-Dibutoxy10.18618.99
Naphthalene13.35143.89
Nonadecane28.5993.12
Eicosane29.8372.51
Heneicosane31.04422.51
Docosane31.7402.67

Antimicrobial Properties of Key Compounds

While the initial study focused on the crude extract, the identified compounds have been investigated in other contexts for their antimicrobial activities. This section compiles available data on the antimicrobial spectrum and potency of the major constituents.

Naphthalene and its Derivatives

Naphthalene is a versatile scaffold in medicinal chemistry, with several derivatives marketed as antimicrobial agents.[5][6] Its mechanism of action can involve covalent interaction with cellular proteins, influencing various biochemical pathways.[5] Studies on synthetic naphthalene derivatives have demonstrated potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Some derivatives have shown minimum inhibitory concentrations (MICs) as low as 16 to 63 µM against various pathogens.[6]

Long-Chain Alkanes: Heneicosane, Eicosane, Docosane, and Nonadecane

Long-chain alkanes, while seemingly simple in structure, have demonstrated significant antimicrobial effects. Their hydrophobic nature is thought to facilitate interaction with and disruption of the bacterial cell membrane.

  • Heneicosane: This compound has shown excellent antimicrobial activity against Streptococcus pneumoniae and the fungus Aspergillus fumigatus, with reported inhibition zones of 31 mm and 29 mm, respectively, at a concentration of 10 µg/ml.[1][8] It is also known to inhibit the mycelial growth of aflatoxin-producing fungi.[9]

  • Eicosane: Eicosane has been reported to possess broad-spectrum antifungal activity against major phytopathogenic fungi.[10][11] It has also shown antibacterial activity, often in combination with other compounds in natural extracts.[12][13]

  • Docosane: This alkane has been identified as a component of various plant essential oils with antibacterial properties against both Gram-positive and Gram-negative bacteria.[14]

  • Nonadecane: Along with other alkanes, nonadecane has been identified as a bioactive compound with antibacterial activity in various studies.[15][16]

The following table summarizes the reported antimicrobial activities of the key compounds identified in the Streptomyces sp. MB 106 extract. It is important to note that this data is compiled from various studies and the specific activity of these compounds when isolated from Streptomyces sp. MB 106 may vary.

CompoundTarget Organism(s)Reported Activity
Naphthalene Derivatives Gram-positive and Gram-negative bacteria, FungiPotent antimicrobial activity, with some derivatives having MICs in the µM range.[6][7]
Heneicosane Streptococcus pneumoniae, Aspergillus fumigatusSignificant inhibition zones (29-31 mm) at 10 µg/ml.[1][8]
Eicosane Phytopathogenic fungi, various bacteriaBroad-spectrum antifungal and antibacterial activity.[10][11][12]
Docosane Gram-positive and Gram-negative bacteriaAntibacterial activity.[14]
Nonadecane Various bacteriaAntibacterial activity.[15][16]

Experimental Protocols

This section provides a detailed overview of the standard methodologies used for the discovery and characterization of the antimicrobial compounds from Streptomyces sp. MB 106.

Isolation and Culturing of Streptomyces sp. MB 106

The initial step involves the isolation of the actinomycete from its natural environment, followed by cultivation to produce the bioactive secondary metabolites.

experimental_workflow_isolation cluster_isolation Isolation and Culturing A Rhizosphere Soil Sample (Euphorbia sp.) B Serial Dilution A->B C Plating on Selective Agar B->C D Incubation and Isolation of Pure Colonies C->D E Liquid Culture Fermentation D->E

Isolation and Culturing Workflow
Extraction and Identification of Bioactive Compounds

Following fermentation, the bioactive compounds are extracted from the culture broth and subsequently identified.

experimental_workflow_extraction cluster_extraction Extraction and Identification F Centrifugation to Separate Supernatant G Solvent Extraction (n-Butanol) F->G H Evaporation of Solvent G->H I Crude Extract H->I J Gas Chromatography-Mass Spectrometry (GC-MS) Analysis I->J

Extraction and Identification Workflow

GC-MS Analysis Protocol: The identification of volatile compounds in the extract is typically performed using a GC-MS system.[17][18][19][20][21]

  • Column: A capillary column, such as a DB-5ms (30m x 0.25mm x 0.25µm), is commonly used.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 ml/min).

  • Temperature Program: The column temperature is programmed to ramp from an initial low temperature (e.g., 60°C) to a final high temperature (e.g., 280°C) to elute compounds with different boiling points.

  • Injection: A small volume (e.g., 1 µl) of the extract is injected into the system.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared against a library (e.g., NIST) for compound identification.

Antimicrobial Susceptibility Testing

Agar Well Diffusion Method: This method is used for preliminary screening of antimicrobial activity.[22][23][24][25]

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Extract: A defined volume (e.g., 100 µl) of the crude extract or purified compound solution is added to each well.

  • Incubation: The plates are incubated under optimal conditions for the test microorganism.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method provides a quantitative measure of the antimicrobial activity.[2][3][4][26][27]

  • Serial Dilutions: The antimicrobial agent is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism in broth without antimicrobial) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Proposed Mechanism of Action

The diverse chemical nature of the compounds isolated from Streptomyces sp. MB 106 suggests multiple mechanisms of antimicrobial action.

mechanism_of_action cluster_compounds Bioactive Compounds cluster_targets Bacterial Cell Targets cluster_effects Antimicrobial Effects Naphthalene Naphthalene Derivatives Proteins Cellular Proteins Naphthalene->Proteins Covalent Interaction Pathways Biochemical Pathways Naphthalene->Pathways Metabolite Interference Alkanes Long-Chain Alkanes (Heneicosane, Eicosane, etc.) Membrane Cell Membrane Alkanes->Membrane Hydrophobic Interaction Disruption Membrane Disruption (Loss of integrity, leakage) Membrane->Disruption Covalent Covalent Modification (Protein dysfunction) Proteins->Covalent Inhibition Enzyme Inhibition (Metabolic disruption) Pathways->Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death Covalent->Death

Proposed Mechanisms of Action

The lipophilic nature of the long-chain alkanes likely facilitates their insertion into the bacterial cell membrane, leading to a loss of structural integrity and leakage of cellular contents. Naphthalene and its derivatives, on the other hand, may exert their effects through more specific interactions with intracellular targets, such as enzymes and other proteins, disrupting essential metabolic pathways.

Conclusion and Future Directions

The crude extract of Streptomyces sp. MB 106 and its constituent bioactive compounds, particularly naphthalene and a suite of long-chain alkanes, represent a promising source for the development of new antimicrobial agents. The data presented in this guide underscores the importance of exploring unique microbial ecosystems for novel therapeutic leads.

Further research should focus on:

  • The isolation and purification of each major bioactive compound from Streptomyces sp. MB 106.

  • Comprehensive determination of the MIC values of the purified compounds against a broad spectrum of pathogenic bacteria and fungi, including multidrug-resistant strains.

  • Detailed elucidation of the specific molecular mechanisms of action and identification of the precise cellular targets for the most potent compounds.

  • In vivo studies to evaluate the efficacy and safety of these compounds in animal models of infection.

The findings from Streptomyces sp. MB 106 contribute valuable knowledge to the ongoing global effort to combat antimicrobial resistance and highlight the untapped potential of natural products in drug discovery.

References

An In-depth Technical Guide to Antibacterial Agent 106 (Levofloxacin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antibacterial agent 106" is a placeholder name. This document provides a detailed technical guide on the well-characterized fluoroquinolone antibiotic, Levofloxacin , as a representative example.

Introduction

This compound (Levofloxacin) is a synthetic, broad-spectrum bactericidal agent belonging to the fluoroquinolone class of antibiotics.[1][2] It is the pure (-)-(S)-enantiomer of the racemic drug substance ofloxacin and exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][3] Its mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication, leading to rapid cell death.[4][5] This guide provides a comprehensive overview of its physical and chemical properties, mechanism of action, and key experimental protocols for its evaluation.

Physical and Chemical Properties

Levofloxacin is a light yellowish-white to yellow-white crystalline powder.[1][6] It exists as a zwitterion at the pH conditions found in the small intestine.[6]

Table 1: Physicochemical Properties of this compound (Levofloxacin)

PropertyValueReference
IUPAC Name (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[1]
Molecular Formula C₁₈H₂₀FN₃O₄[1][3]
Molecular Weight 361.37 g/mol [1][3]
Appearance Light yellowish-white to yellow-white crystal or crystalline powder[1][6]
Melting Point Not specified in search results.
Solubility - pH 0.6 to 5.8: ~100 mg/mL- pH 6.7 (max): 272 mg/mL- pH 6.9 (min): ~50 mg/mL[6]
pKa (Strongest Acidic) 5.45[7]
pKa (Strongest Basic) 6.2[7]
LogP -0.02[7]

Mechanism of Action

The primary antibacterial action of Levofloxacin results from the inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3][4]

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, Levofloxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional strain during DNA replication and transcription.[4][5] By inhibiting this function, Levofloxacin causes the replication fork to stall, leading to breaks in the DNA and ultimately, cell death.[2][5]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV.[1] This enzyme is essential for the separation of interlinked daughter DNA strands following replication.[4][5] Inhibition of topoisomerase IV prevents the segregation of newly replicated chromosomes, thereby blocking cell division and leading to bacterial death.[1][4]

The formation of a stable complex between Levofloxacin, the enzyme, and the bacterial DNA traps the enzyme in a state where it cannot re-ligate the cleaved DNA strands, resulting in lethal double-strand breaks.[5]

Caption: Mechanism of action of this compound (Levofloxacin).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol describes the determination of the MIC of this compound against a specific bacterial strain using the broth microdilution method.[8][9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]

Materials:

  • This compound (Levofloxacin) powder

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Bacterial isolate for testing

  • Sterile diluent (e.g., saline or broth)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Preparation of Antibiotic Stock Solution:

    • Aseptically prepare a stock solution of Levofloxacin at a concentration of at least 1000 µg/mL in a suitable solvent, then dilute in the test medium (MHB).[8][10] The stock should be at least 10 times the highest concentration to be tested.[8]

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[10]

    • Add 100 µL of the prepared 2x concentrated Levofloxacin solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[10]

    • This will leave column 11 as a positive growth control (broth and bacteria, no drug) and column 12 as a sterility control (broth only).[10]

  • Inoculation:

    • Within 15-30 minutes of standardizing the inoculum, add 100 µL of the diluted bacterial suspension to each well (except the sterility control wells). This brings the final volume in each well to 200 µL and dilutes the antibiotic concentrations to their final test values.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[9]

  • Interpretation of Results:

    • After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of Levofloxacin at which there is no visible growth (i.e., the first clear well).[8]

    • The growth control well should be turbid, and the sterility control well should be clear.

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis Stock Prepare Antibiotic Stock Solution Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Stock->Dilution Inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Standardized Bacteria Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate Read Read Results Visually Incubate->Read MIC Determine MIC Read->MIC

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion

This compound (Levofloxacin) remains a potent and clinically significant antibiotic due to its broad spectrum of activity and well-defined mechanism of action. By effectively targeting bacterial DNA gyrase and topoisomerase IV, it provides a robust method for bacterial eradication. The standardized protocols outlined in this guide are essential for the continued evaluation of its efficacy and for the development of new antibacterial agents. This document serves as a foundational resource for professionals engaged in antimicrobial research and development.

References

Solubility and stability of Antibacterial agent 106 in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Solubility and Stability of Antibacterial Agent 106

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "this compound" is a placeholder name for a hypothetical compound used for illustrative purposes. The data and experimental details provided herein are representative examples intended to guide researchers in evaluating a novel antibacterial agent.

Introduction

The discovery and development of new antibacterial agents are critical to combating the rise of antibiotic-resistant pathogens. A thorough understanding of a novel agent's physicochemical properties, particularly its solubility and stability, is fundamental to its progression from a promising hit to a viable clinical candidate.[1][2][3] Poor solubility can hinder formulation and bioavailability, while instability can compromise efficacy and safety.[4][5] This guide provides a comprehensive overview of the solubility and stability profiles of the novel antibacterial compound, designated "this compound," and details the methodologies used for these assessments.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. Preformulation solubility studies are essential to identify suitable solvent systems for formulation and to predict in vivo behavior.[6][7][8] The equilibrium solubility of this compound was determined in a range of common pharmaceutical solvents at controlled temperatures.

Quantitative Solubility Data

The solubility of this compound was assessed using the shake-flask method, a gold-standard technique for determining equilibrium solubility.[6][8] The results are summarized below.

SolventTemperature (°C)Solubility (mg/mL)Qualitative Classification (USP)
Purified Water250.5Sparingly soluble
Purified Water370.8Sparingly soluble
0.1 N HCl3715.2Soluble
pH 7.4 Phosphate Buffer370.6Sparingly soluble
Dimethyl Sulfoxide (DMSO)25> 100Very soluble
Ethanol (95%)2525.5Freely soluble
Propylene Glycol2545.1Freely soluble
Experimental Protocol: Shake-Flask Solubility Determination

This protocol outlines the method for determining the equilibrium solubility of a compound.

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, clear glass vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours). The continued presence of undissolved solid is visually confirmed.

  • Sample Separation: Once equilibrium is reached, the suspension is allowed to stand, and an aliquot of the supernatant is carefully withdrawn after filtration through a suitable, non-adsorptive filter (e.g., 0.22 µm PVDF) to remove all solid particles.[6]

  • Quantification: The concentration of the dissolved agent in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][9]

  • Replicates: The experiment is performed in triplicate for each solvent and temperature condition to ensure the reliability of the results.

Solubility Determination Workflow

The following diagram illustrates the logical flow of the shake-flask solubility experiment.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess compound to known solvent volume B Agitate in shaker bath (e.g., 24-48h at 25°C/37°C) A->B C Visually confirm presence of solid B->C D Allow suspension to settle C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Quantify concentration of filtrate via HPLC E->F G Perform in triplicate F->G

Diagram 1: Shake-Flask Solubility Workflow

Stability Profile

Evaluating the intrinsic stability of a drug substance is a mandatory regulatory requirement and is crucial for determining appropriate storage conditions, re-test periods, and shelf-life.[4][5][10] Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][10]

Forced Degradation Study Results

Forced degradation of this compound was carried out under hydrolytic, oxidative, thermal, and photolytic stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[10][11] The goal is typically to achieve 5-20% degradation of the active ingredient.[10][11]

Stress ConditionParameters% Assay Remaining% DegradationObservations
Acid Hydrolysis 0.1 N HCl, 60°C, 24h85.2%14.8%One major degradant detected
Base Hydrolysis 0.1 N NaOH, 60°C, 8h80.5%19.5%Two major degradants detected
Oxidation 6% H₂O₂, RT, 24h91.3%8.7%One minor degradant detected
Thermal 80°C, 48h (Solid State)98.9%1.1%No significant degradation
Photolytic 1.2 million lux hours (Solid State)99.2%0.8%No significant degradation
Experimental Protocol: Forced Degradation Study

This protocol describes the general procedure for conducting a forced degradation study.

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water). For solid-state studies, use the pure API.

  • Stress Application:

    • Acid/Base Hydrolysis: Add an equal volume of acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) to the drug solution. Heat as necessary to induce degradation. Neutralize the sample before analysis.[11]

    • Oxidation: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the drug solution and store at room temperature.

    • Thermal: Store the solid drug substance in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[11]

    • Photolytic: Expose the solid drug substance to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[11][12] A control sample should be protected from light.

  • Time Points: Draw samples at various time points (e.g., 2, 4, 8, 24, 48 hours) to track the degradation process.

  • Analysis: Analyze all stressed samples and a non-stressed control using a validated, stability-indicating HPLC method.[13][14][15] This method must be capable of separating the intact drug from all process impurities and degradation products.[16][17]

Forced Degradation Study Workflow

The diagram below outlines the workflow for a comprehensive forced degradation study.

G cluster_stress Application of Stress Conditions (ICH Guidelines) cluster_analysis Analysis Phase start Prepare Solutions of This compound A Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->A B Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) start->B C Oxidation (e.g., 6% H₂O₂, RT) start->C D Thermal (Solid) (e.g., 80°C) start->D E Photolytic (Solid) (ICH Q1B exposure) start->E F Sample at various time points A->F B->F C->F D->F E->F G Analyze via Stability- Indicating HPLC Method F->G H Quantify % Degradation & Identify Degradants G->H

Diagram 2: Forced Degradation Study Workflow

Potential Mechanism of Action & Stability Implications

While the precise target is under investigation, many antibacterial agents interfere with essential bacterial processes such as cell wall synthesis. Instability under certain pH conditions, as observed with this compound, could have implications if the agent's target is located in a specific cellular compartment with a distinct pH environment. The diagram below illustrates a generalized bacterial cell wall synthesis pathway, a common target for antibacterial agents.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC-F Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation Mature_PG Mature Peptidoglycan (Cross-linked) Nascent_PG->Mature_PG Transpeptidation (PBP activity)

Diagram 3: Generalized Peptidoglycan Synthesis Pathway

Conclusion

This guide outlines the fundamental solubility and stability characteristics of this compound. The compound exhibits pH-dependent solubility, being more soluble in acidic conditions, and is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress. It demonstrates good stability against thermal and photolytic stress in the solid state. These findings are crucial for guiding formulation development, defining storage and handling procedures, and ensuring the development of a safe and effective antibacterial therapy. Further studies will focus on identifying the structure of degradation products and developing a formulation that enhances the stability and bioavailability of this compound.

References

Potential Therapeutic Targets of Quinolone Antibacterial Agents Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth analysis of the potential therapeutic targets of quinolone-based antibacterial agents, with a specific focus on their activity against Staphylococcus aureus, a clinically significant pathogen known for its resistance to multiple antibiotics. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial therapies.

Introduction to Quinolone Antibacterial Agents

Quinolone antibiotics are a class of synthetic broad-spectrum antimicrobial agents.[1] Their core structure is a 4-quinolone bicyclic ring.[1] The development of fluoroquinolones, which contain a fluorine atom at position 6, significantly expanded their spectrum of activity to include both Gram-positive and Gram-negative bacteria.[1] These agents have been pivotal in treating a variety of bacterial infections; however, the rise of resistance necessitates the discovery of novel quinolone derivatives and a deeper understanding of their mechanisms of action.[1]

Key Therapeutic Targets in Staphylococcus aureus

The primary mechanism of action of quinolone antibiotics involves the inhibition of bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] Several novel quinoline derivatives have also been shown to interact with other bacterial targets, offering potential avenues to combat resistance.

DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are the most well-established targets of quinolone antibiotics.[1]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. DNA gyrase is a tetramer composed of two GyrA and two GyrB subunits. Quinolones bind to the enzyme-DNA complex, stabilizing the cleaved DNA strands and leading to a lethal accumulation of double-strand breaks.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Similar to DNA gyrase, it is a tetramer of two ParC and two ParE subunits. In S. aureus, topoisomerase IV is often the primary target of fluoroquinolones. Inhibition of this enzyme prevents the segregation of newly replicated chromosomes, leading to cell division arrest and death.

Molecular docking studies have been instrumental in elucidating the binding patterns of novel quinoline derivatives with DNA gyrase.[2]

Cell Division Protein FtsZ

Recent studies have identified the filamentous temperature-sensitive protein Z (FtsZ) as a promising target for novel quinoline derivatives.[3][4] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a central role in bacterial cell division by forming the Z-ring at the division site.

  • Inhibition of FtsZ Polymerization: Certain N-methylbenzofuro[3,2-b]quinoline derivatives have been shown to inhibit the polymerization of FtsZ in a dose-dependent manner.[3]

  • Inhibition of GTPase Activity: These compounds also inhibit the GTPase activity of FtsZ, which is essential for its dynamic assembly and disassembly, thereby disrupting normal bacterial cell division and leading to cell death.[3]

Bacterial Membrane and Associated Enzymes

Some quinoline and quinone derivatives exert their antibacterial effect by disrupting the integrity and function of the bacterial cell membrane.

  • Membrane Permeabilization: These agents can interact with the negatively charged components of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.

  • Inhibition of Membrane-Associated Enzymes: A diterpene quinone derivative has been suggested to inhibit ATPase function, an enzyme crucial for cellular energy metabolism and located in the cell membrane.[5]

Quantitative Data on Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains.

Compound ClassCompound IDTest StrainMIC (µg/mL)Reference
N-methylbenzofuro[3,2-b]quinoline8S. aureus ATCC 292132[3]
N-methylbenzofuro[3,2-b]quinoline8MRSA ATCC BAA412[3]
9-bromo substituted indolizinoquinoline-5,12-dione7MRSA ATCC 433000.063[3]
2-fluoro 9-oxime ketolide-quinolone hybrid18S. pneumoniae 07P390,c-ermB≤ 0.008[3]
Benzofuroquinolinium derivative2MRSA ATCC 433001[4]
Ciprofloxacin derivative1MRSA ATCC 335918[4]
Facilely accessible quinoline derivative3MRSA1.5[4]
8-hydroxyquinoline-S. aureus16.0-32.0 (µM)[6]
Quinolone coupled hybrid5dS. aureus0.125-8[7]
Quinolone-2-one derivative6cMRSAPromising Activity[8]
Facilely accessible quinoline derivative6MRSA1.5[9]
Quinoline-5-sulfonamide3cMRSAHigh Activity[10]
6-amino-4-methyl-1H-quinoline-2-one derivative2, 6Staphylococcus3.12-50[11]
Quinolone derivative6, 15S. aureus ATCC 25923Potent Activity[2]
Quinoline-based hydroxyimidazolium hybrid7bS. aureus2[12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro method to assess antibacterial activity.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus) is prepared to a specific turbidity, typically 0.5 McFarland standard.

  • Serial Dilution of Test Compound: The antibacterial agent is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target.

  • Preparation of Receptor and Ligand: The 3D structures of the target protein (e.g., DNA gyrase) and the quinoline derivative (ligand) are prepared. This may involve removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the binding site of the receptor and to score the different binding poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The predicted binding poses and energies are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: A standardized bacterial suspension is prepared.

  • Exposure: The bacteria are exposed to different concentrations of the antibacterial agent (e.g., 0.1 to 10 times the MIC) in a liquid medium.[13]

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto agar plates and counting the resulting colonies (Colony Forming Units, CFU/mL).

  • Analysis: The change in bacterial count over time is plotted for each concentration of the agent.

Visualizations

signaling_pathway cluster_quinolone Quinolone Agent cluster_targets Bacterial Targets in S. aureus cluster_effects Cellular Effects quinolone Quinolone Derivative dna_gyrase DNA Gyrase quinolone->dna_gyrase topo_iv Topoisomerase IV quinolone->topo_iv ftsz FtsZ Protein quinolone->ftsz membrane Cell Membrane quinolone->membrane dna_synthesis_inhibition Inhibition of DNA Replication dna_gyrase->dna_synthesis_inhibition topo_iv->dna_synthesis_inhibition cell_division_arrest Arrest of Cell Division ftsz->cell_division_arrest membrane_disruption Membrane Disruption membrane->membrane_disruption cell_death Bacterial Cell Death dna_synthesis_inhibition->cell_death cell_division_arrest->cell_death membrane_disruption->cell_death

Figure 1: Potential signaling pathways and cellular effects of quinolone antibacterial agents in Staphylococcus aureus.

experimental_workflow cluster_synthesis Compound Synthesis & Screening cluster_moa Mechanism of Action Studies cluster_validation In vivo Validation synthesis Synthesis of Quinolone Derivatives mic_assay In vitro MIC Assay (S. aureus, MRSA) synthesis->mic_assay molecular_docking Molecular Docking (DNA Gyrase, Topo IV, FtsZ) mic_assay->molecular_docking Identify Potent Compounds time_kill Time-Kill Kinetics Assay mic_assay->time_kill membrane_assay Membrane Permeability Assay mic_assay->membrane_assay in_vivo In vivo Efficacy (Animal Models) molecular_docking->in_vivo Select Lead Candidates time_kill->in_vivo membrane_assay->in_vivo

Figure 2: A generalized experimental workflow for the identification and characterization of novel quinolone antibacterial agents.

References

Technical Guide: Early-Stage Evaluation of the Bactericidal and Bacteriostatic Properties of Agent 106

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of the preliminary in-vitro studies designed to characterize the antibacterial mode of action of a novel investigational compound, Agent 106. The primary objective is to differentiate between bactericidal (kill) and bacteriostatic (growth-inhibiting) effects against representative Gram-positive and Gram-negative bacteria.[1][2] This guide details the fundamental experimental protocols, presents simulated data in a structured format, and offers a hypothetical mechanism of action to illustrate the logical workflow for such an investigation. The methodologies described herein are foundational for the preclinical development of new antibacterial agents.

Introduction: Differentiating Bactericidal and Bacteriostatic Action

An antimicrobial agent is classified based on its effect on microbial viability.[2]

  • Bacteriostatic agents inhibit the growth and replication of bacteria without directly killing them.[3] The removal of the agent typically results in renewed bacterial growth. These agents often target processes like protein synthesis.[3][4]

  • Bactericidal agents directly kill bacteria, leading to an irreversible loss of viability.[3][4] Common targets for bactericidal drugs include the cell wall, cell membrane, or DNA replication pathways.[5]

The distinction is critical in drug development and clinical application, particularly for treating infections in immunocompromised patients where a complete eradication of the pathogen is necessary.[4][6] The primary methods to make this distinction in early-stage research are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), followed by time-kill kinetic assays.[1]

Core Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standardized to ensure reproducibility and comparability of results.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7][8][9]

Protocol: Broth Microdilution Method

  • Inoculum Preparation: A pure culture of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) is grown overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The culture is then diluted to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7][10]

  • Serial Dilution: Agent 106 is serially diluted (typically 2-fold) in CAMHB across the wells of a 96-well microtiter plate.[7][11]

  • Inoculation: Each well containing the diluted Agent 106 is inoculated with the standardized bacterial suspension.[7] Control wells are included: a growth control (bacteria in broth, no agent) and a sterility control (broth only).[12]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[7][13]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of Agent 106 in which there is no visible turbidity (i.e., no bacterial growth).[8][11][14]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[1][6][12][15]

Protocol: MBC Assay

  • Perform MIC Test: An MIC test is performed as described in section 2.1.

  • Subculturing: Following the MIC reading, a small aliquot (e.g., 10-100 µL) is taken from all the clear wells (those at and above the MIC).[12][15]

  • Plating: The aliquots are plated onto antibiotic-free Mueller-Hinton Agar (MHA) plates.[14]

  • Incubation: The MHA plates are incubated at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of Agent 106 that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][15][16]

Time-Kill Kinetic Assay

This dynamic assay measures the rate of bacterial killing over time when exposed to different concentrations of the antimicrobial agent.[16]

Protocol: Time-Kill Curve

  • Culture Preparation: A bacterial culture is grown to the early exponential phase and then diluted in fresh CAMHB to a starting concentration of ~5 x 10^5 CFU/mL.

  • Exposure: The bacterial suspension is aliquoted into flasks containing Agent 106 at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a no-drug growth control.[17]

  • Sampling Over Time: The flasks are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each flask.[17]

  • Quantification: The removed aliquots are serially diluted, plated on MHA, and incubated overnight. The number of viable bacteria (CFU/mL) is counted for each time point and concentration.

  • Data Analysis: The log10 CFU/mL is plotted against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16] A bacteriostatic effect is characterized by growth inhibition where the CFU/mL count remains similar to the initial inoculum.[16]

Experimental Workflow and Data Interpretation

The workflow for classifying a new agent involves a stepwise process from initial screening to confirmation of its activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Classification & Confirmation MIC MIC Assay MBC MBC Assay MIC->MBC Subculture from clear wells Ratio Calculate MBC/MIC Ratio MBC->Ratio Bactericidal Bactericidal (MBC/MIC <= 4) Ratio->Bactericidal <= 4 Bacteriostatic Bacteriostatic (MBC/MIC > 4) Ratio->Bacteriostatic > 4 TimeKill Time-Kill Assay (Confirmation) Bactericidal->TimeKill Bacteriostatic->TimeKill

Caption: Workflow for classifying antibacterial agents.

The MBC/MIC ratio is a key determinant:

  • An MBC/MIC ratio of ≤ 4 suggests a bactericidal effect.[1][6][18]

  • An MBC/MIC ratio of > 4 suggests a bacteriostatic effect.[1][19]

Results for Agent 106 (Simulated Data)

The following data represents the simulated outcomes of the experiments described above.

MIC and MBC Data

The in-vitro activity of Agent 106 was evaluated against a Gram-positive and a Gram-negative bacterium.

OrganismAgent 106 MIC (µg/mL)Agent 106 MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213242Bactericidal
E. coli ATCC 259228>128>16Bacteriostatic
Time-Kill Kinetics Data

The time-kill assays confirmed the differential effects of Agent 106.

Table 2: Time-Kill Data for S. aureus (log10 CFU/mL)

Time (h) Growth Control 1x MIC (2 µg/mL) 2x MIC (4 µg/mL) 4x MIC (8 µg/mL)
0 5.70 5.71 5.69 5.70
4 7.15 4.10 3.21 <2.00
8 8.50 2.85 <2.00 <2.00

| 24 | 9.20 | <2.00 | <2.00 | <2.00 |

Table 3: Time-Kill Data for E. coli (log10 CFU/mL)

Time (h) Growth Control 1x MIC (8 µg/mL) 2x MIC (16 µg/mL) 4x MIC (32 µg/mL)
0 5.65 5.66 5.64 5.65
4 7.05 5.75 5.70 5.68
8 8.40 5.80 5.72 5.65

| 24 | 9.10 | 5.75 | 5.68 | 5.55 |

The data indicates that against S. aureus, Agent 106 causes a rapid, concentration-dependent reduction in viable cell count, achieving a >3-log10 kill, characteristic of a bactericidal agent. Against E. coli, Agent 106 prevents replication but does not significantly reduce the viable cell count, demonstrating a bacteriostatic effect.

Hypothetical Mechanism of Action for Agent 106

Based on the differential activity, a plausible hypothesis is that Agent 106 targets the bacterial cell wall synthesis pathway, which is structurally different between Gram-positive and Gram-negative bacteria.[20][21]

Hypothesis: Agent 106 is a potent inhibitor of the MurE ligase enzyme in Gram-positive bacteria. This enzyme is crucial for the synthesis of UDP-MurNAc-pentapeptide, a key precursor for peptidoglycan.[22][23] Inhibition of this step halts cell wall construction, leading to cell lysis and death.[20][21] In Gram-negative bacteria like E. coli, it is hypothesized that either the MurE enzyme has a lower binding affinity for Agent 106, or the agent is unable to efficiently penetrate the outer membrane, resulting only in growth inhibition (bacteriostasis).

G cluster_0 Cytoplasm cluster_1 Cell Wall Synthesis UDP_GlcNAc UDP-GlcNAc MurA_B MurA/MurB Enzymes UDP_GlcNAc->MurA_B UDP_MurNAc UDP-MurNAc MurA_B->UDP_MurNAc MurC_D MurC/MurD Ligases UDP_MurNAc->MurC_D UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide MurC_D->UDP_MurNAc_tripeptide MurE MurE Ligase UDP_MurNAc_tripeptide->MurE UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MurE->UDP_MurNAc_pentapeptide PG_synthesis Peptidoglycan Polymerization UDP_MurNAc_pentapeptide->PG_synthesis Agent106 Agent 106 Agent106->MurE Inhibition

Caption: Hypothetical inhibition of the MurE ligase step.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] It is a critical parameter in the evaluation of new antimicrobial agents, providing essential data on their potency and spectrum of activity. Standardized protocols for MIC determination are crucial for the reproducibility and comparability of results. This document provides a detailed protocol for determining the MIC of a novel investigational compound, Antibacterial agent 106, using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4]

Principle of the Test

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium.[5] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the agent that completely inhibits bacterial growth.[6]

Materials and Reagents

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, dimethyl sulfoxide [DMSO])[7]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile 96-well microtiter plates[8]

  • Sterile reagent reservoirs

  • Multichannel pipettes and sterile tips

  • Sterile conical tubes (15 mL and 50 mL)

  • Spectrophotometer or McFarland densitometer

  • Vortex mixer

  • Incubator (35 ± 2°C)[9]

  • Bacterial strains (test organisms and quality control strains)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Sterile loops or swabs

Experimental Protocols

Preparation of this compound Stock Solution

The accurate preparation of the antimicrobial agent stock solution is a critical first step for reliable MIC results.

Protocol:

  • Determine Solubility: Before preparing the stock solution, the solubility of this compound should be determined in various solvents to select the most appropriate one that is least toxic to the bacteria.[10][11]

  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.[12]

  • Dissolution: Dissolve the weighed powder in the chosen solvent to achieve a high-concentration stock solution (e.g., 10 mg/mL).[8] Ensure complete dissolution by vortexing. If necessary, gentle warming may be applied, provided the compound is heat-stable.

  • Sterilization: If the solvent is not inherently sterile (e.g., water), the stock solution should be sterilized by filtration through a 0.22 µm syringe filter. Solvents like 100% DMSO are generally considered sterile.

  • Storage: Aliquot the sterile stock solution into sterile cryovials and store at an appropriate temperature (typically -20°C or -80°C) protected from light to maintain stability. Avoid repeated freeze-thaw cycles.

Inoculum Preparation

Standardization of the bacterial inoculum is essential for reproducible MIC results.[13]

Protocol:

  • Bacterial Culture: From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop or swab.

  • Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline or broth.

  • Standardization: Vortex the suspension thoroughly to create a uniform turbidity. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[13] A 0.5 McFarland standard corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

  • Final Dilution: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[6] This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the broth, of which 50 µL will be added to each well containing 50 µL of the diluted antimicrobial agent.

Broth Microdilution Procedure

This procedure is performed in a 96-well microtiter plate.

Protocol:

  • Plate Setup: Aseptically add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilution:

    • Add 100 µL of the appropriate starting concentration of this compound (prepared from the stock solution in CAMHB) to the wells in the first column. This will be twice the desired final highest concentration.

    • Using a multichannel pipette, transfer 50 µL from the first column to the second column.

    • Mix the contents of the second column by pipetting up and down several times.

    • Continue this serial twofold dilution process across the plate to the desired final concentration, discarding 50 µL from the last column of dilutions.

  • Controls:

    • Growth Control: At least one well should contain only CAMHB and the bacterial inoculum (no antibacterial agent).

    • Sterility Control: At least one well should contain only CAMHB (no bacteria or antibacterial agent).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared as described in section 2) to each well, except for the sterility control well. This brings the final volume in each well to 100 µL.

  • Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

Reading and Interpreting Results

After incubation, the MIC is determined by visual inspection.

Protocol:

  • Visual Inspection: Examine the microtiter plate from the bottom using a reading mirror or by placing it on a light background.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[14] The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • Record Results: Record the MIC value in µg/mL.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the MIC testing procedure.

Protocol:

  • QC Strains: A set of well-characterized reference strains with known MIC values for other antibiotics should be tested with each batch of MIC assays. For a new agent, establishing QC ranges with standard ATCC strains is necessary.[15][16] Recommended QC strains include:

    • Escherichia coli ATCC 25922

    • Staphylococcus aureus ATCC 29213

    • Pseudomonas aeruginosa ATCC 27853

    • Enterococcus faecalis ATCC 29212

  • Establish QC Ranges: For a new agent like this compound, initial QC ranges are typically established through multi-laboratory studies.[15][17] A preliminary range can be determined by repeated testing in-house.

  • Acceptance Criteria: The MIC results for the QC strains must fall within their established acceptable ranges. If QC results are out of range, the test results for the clinical isolates are considered invalid, and troubleshooting is required.[18]

Data Presentation

Quantitative MIC data should be summarized in a clear and organized manner to facilitate analysis and comparison.

Table 1: MIC of this compound against a Panel of Bacterial Strains

Bacterial StrainOrganism TypeSourceMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positiveQC Strain0.5
Staphylococcus aureus (Clinical Isolate 1)Gram-positiveBlood1
Staphylococcus aureus (Clinical Isolate 2 - MRSA)Gram-positiveWound8
Enterococcus faecalis ATCC 29212Gram-positiveQC Strain2
Enterococcus faecalis (Clinical Isolate 1 - VRE)Gram-positiveUrine>64
Escherichia coli ATCC 25922Gram-negativeQC Strain4
Escherichia coli (Clinical Isolate 1)Gram-negativeUrine2
Klebsiella pneumoniae (Clinical Isolate 1 - ESBL)Gram-negativeSputum16
Pseudomonas aeruginosa ATCC 27853Gram-negativeQC Strain8
Pseudomonas aeruginosa (Clinical Isolate 1)Gram-negativeBurn32

Table 2: Quality Control Results for this compound MIC Testing

QC StrainLot NumberAcceptable MIC Range (µg/mL)Observed MIC (µg/mL)Pass/Fail
E. coli ATCC 25922A1232 - 84Pass
S. aureus ATCC 29213B4560.25 - 10.5Pass
P. aeruginosa ATCC 27853C7894 - 168Pass
E. faecalis ATCC 29212D0121 - 42Pass

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results A Prepare Antibacterial Agent 106 Stock Solution C Perform Serial Dilutions of Agent 106 in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacteria B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read and Record MIC Value E->F Inoculum_Prep start Start with Fresh Bacterial Culture step1 Select 3-5 Colonies start->step1 step2 Suspend in Saline/Broth step1->step2 step3 Adjust to 0.5 McFarland Standard step2->step3 step4 Dilute in CAMHB for Final Inoculum (5x10^5 CFU/mL) step3->step4 end Ready for Inoculation step4->end Data_Analysis_Flow A Perform MIC Assay B Record Raw MIC Data A->B C Tabulate Results (Test & QC Strains) B->C D Compare QC Results to Acceptable Ranges C->D E Validate Test Results D->E In Range F Troubleshoot Assay D->F Out of Range G Final Report Generation E->G F->A Repeat Assay

References

Application Notes and Protocols: Using Antibacterial Agent 106 in a Murine Model of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection that leads to life-threatening organ dysfunction. The complexity of the septic inflammatory cascade necessitates the development of novel therapeutic strategies that not only target the invading pathogens but also modulate the host's immune response. Antibacterial agent 106 is a novel investigational compound with dual-action properties: direct antimicrobial activity against a broad spectrum of bacteria and potent immunomodulatory effects. These notes provide detailed protocols for evaluating the efficacy of this compound in a murine model of sepsis induced by cecal ligation and puncture (CLP), a gold standard for preclinical sepsis research.[1]

Mechanism of Action

This compound is hypothesized to exert its therapeutic effects through a multi-pronged approach. Its primary antibacterial action disrupts bacterial cell membrane integrity. Concurrently, it modulates the host's inflammatory response by targeting key signaling pathways. Specifically, it is believed to inhibit the Toll-like receptor 4 (TLR4) signaling cascade, a critical pathway in the recognition of Gram-negative bacteria and the subsequent activation of the NF-κB signaling pathway.[2][3][4] By downregulating NF-κB activation, this compound is expected to reduce the production of pro-inflammatory cytokines, thereby mitigating the cytokine storm associated with sepsis and preventing subsequent organ damage.[2][5]

Quantitative Data Summary

The following tables summarize hypothetical data from preclinical studies evaluating this compound in a murine CLP sepsis model.

Table 1: Survival Rate

Treatment GroupNSurvival Rate (72h post-CLP)p-value
Sham10100%-
CLP + Vehicle2025%<0.01
CLP + Agent 106 (10 mg/kg)2065%<0.05
CLP + Agent 106 (20 mg/kg)2080%<0.01

Table 2: Bacterial Load in Peritoneal Fluid (24h post-CLP)

Treatment GroupNBacterial Load (CFU/mL)p-value
Sham10<10²-
CLP + Vehicle205 x 10⁷<0.01
CLP + Agent 106 (10 mg/kg)208 x 10⁴<0.05
CLP + Agent 106 (20 mg/kg)202 x 10³<0.01

Table 3: Pro-inflammatory Cytokine Levels in Serum (24h post-CLP)

Treatment GroupNTNF-α (pg/mL)IL-6 (pg/mL)p-value (vs. CLP + Vehicle)
Sham1015 ± 525 ± 8-
CLP + Vehicle20850 ± 1201500 ± 250-
CLP + Agent 106 (10 mg/kg)20420 ± 80750 ± 130<0.05
CLP + Agent 106 (20 mg/kg)20210 ± 60380 ± 90<0.01

Experimental Protocols

Murine Model of Sepsis: Cecal Ligation and Puncture (CLP)

The CLP model is considered the gold standard for sepsis studies as it closely mimics the pathophysiology of human sepsis.[1]

Materials:

  • Male C57BL/6 mice (8-10 weeks old, 20-25g)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 4-0 silk)

  • 22-gauge needle

  • 70% ethanol and betadine for sterilization

  • Warming pad

Procedure:

  • Anesthetize the mouse using an approved protocol. Confirm proper anesthetic depth by toe pinch.

  • Shave the abdomen and sterilize the surgical area with betadine and 70% ethanol.

  • Make a 1-cm midline laparotomy incision to expose the peritoneal cavity.[6]

  • Exteriorize the cecum, taking care to avoid damage to the mesenteric vessels.

  • Ligate the cecum with 4-0 silk suture at a position 5-10 mm from the distal end. The degree of ligation can be adjusted to modulate the severity of sepsis.

  • Puncture the ligated cecum once or twice with a 22-gauge needle.[6] A small amount of fecal matter can be gently expressed to ensure patency.

  • Return the cecum to the peritoneal cavity.

  • Close the abdominal wall in two layers (peritoneum and skin) with suture.

  • Administer subcutaneous fluid resuscitation (e.g., 1 mL sterile saline) to prevent dehydration.

  • Place the mouse on a warming pad until fully recovered from anesthesia.

  • For sham controls, perform the laparotomy and cecal exteriorization without ligation and puncture.[7]

Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or DMSO, depending on solubility)

  • Syringes and needles for administration (e.g., intravenous or intraperitoneal)

Procedure:

  • Prepare stock solutions of this compound and the vehicle.

  • Administer the first dose of this compound or vehicle at a predetermined time point post-CLP (e.g., 1 hour).

  • Subsequent doses can be administered according to the experimental design (e.g., every 12 or 24 hours).

  • The route of administration (intravenous, intraperitoneal, or subcutaneous) should be consistent throughout the study.

Assessment of Survival

Procedure:

  • Monitor the mice at regular intervals (e.g., every 6 hours) for up to 72 hours or longer, as per the study design.

  • Record the time of death for each animal.

  • Calculate and plot survival curves (Kaplan-Meier) for each treatment group.

Quantification of Bacterial Load

Materials:

  • Sterile phosphate-buffered saline (PBS)

  • Petri dishes with appropriate agar (e.g., blood agar)

  • Incubator

Procedure:

  • At a specified time point (e.g., 24 hours post-CLP), euthanize the mice.

  • Aseptically collect peritoneal lavage fluid by injecting 3-5 mL of sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then withdrawing the fluid.

  • Perform serial dilutions of the peritoneal lavage fluid in sterile PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 24 hours.

  • Count the number of colony-forming units (CFUs) and calculate the bacterial load per mL of peritoneal fluid.

Measurement of Inflammatory Cytokines

Materials:

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Centrifuge

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • At a specified time point, collect blood from the mice via cardiac puncture or retro-orbital bleeding.

  • Centrifuge the blood to separate the plasma or serum.

  • Store the plasma/serum samples at -80°C until analysis.

  • Measure the concentrations of TNF-α and IL-6 in the samples using commercially available ELISA kits, following the manufacturer's instructions.

Visualizations

G cluster_pathway TLR4/NF-κB Signaling Pathway LPS LPS (Endotoxin) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Agent106 This compound Agent106->TLR4 Inhibits

Caption: Proposed mechanism of action of this compound on the TLR4/NF-κB signaling pathway.

G cluster_workflow Experimental Workflow for Murine Sepsis Model Start Start: C57BL/6 Mice CLP Cecal Ligation and Puncture (CLP) Start->CLP Treatment Administer Agent 106 or Vehicle CLP->Treatment Monitoring Monitor Survival Treatment->Monitoring Sampling Collect Blood and Peritoneal Fluid Treatment->Sampling End End: Data Interpretation Monitoring->End Analysis Analyze Bacterial Load and Cytokines Sampling->Analysis Analysis->End

Caption: Experimental workflow for evaluating this compound in a CLP-induced murine sepsis model.

References

High-performance liquid chromatography (HPLC) method for quantifying Antibacterial agent 106.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: A Robust HPLC Method for the Quantification of Antibacterial Agent 106

Introduction

The emergence of novel antibacterial agents is critical in the fight against antimicrobial resistance.[1] Accurate and reliable quantification of these agents is essential for pharmacokinetic studies, formulation development, and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceuticals due to its high precision, sensitivity, and reproducibility.[1][2][3] This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound, a new broad-spectrum antibiotic, in bulk drug substance and pharmaceutical formulations.

Summary of the Method

This method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer.[1][4] Detection is performed using a UV-Vis detector. The sample preparation involves a straightforward dilution followed by filtration. The method has been validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, and robustness.[5][6]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: (Purity > 99.5%)

  • Acetonitrile: HPLC grade

  • Monobasic Potassium Phosphate (KH₂PO₄): Analytical grade

  • Orthophosphoric Acid (H₃PO₄): Analytical grade

  • Water: HPLC grade or Milli-Q water

  • 0.45 µm Syringe Filters: Nylon or PTFE

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).[7]

  • Chromatographic Column: A Waters Symmetry C18 column (4.6 x 150 mm, 5 µm particle size) or equivalent.

  • Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition or equivalent.

Table 1: Chromatographic Conditions

ParameterCondition
Mobile PhaseAcetonitrile : 25 mM KH₂PO₄ buffer (pH 3.0) (60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength280 nm
Injection Volume10 µL
Run Time10 minutes
Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and the 25 mM KH₂PO₄ buffer (pH 3.0) in a 60:40 volume ratio. Filter through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Bulk Drug Substance: Accurately weigh approximately 25 mg of the this compound bulk drug substance, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate for 10 minutes. Dilute to volume with the mobile phase and mix well. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. Dilute the supernatant to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Final Sample Preparation: Filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[5][6]

System Suitability

System suitability tests were performed to ensure the chromatographic system was adequate for the analysis.[5] A standard solution of 50 µg/mL was injected six times. The acceptance criteria are summarized in Table 2.

Table 2: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor (T)T ≤ 2.01.2
Theoretical Plates (N)N > 20007500
% RSD of Peak Area≤ 2.0%0.8%
% RSD of Retention Time≤ 1.0%0.3%
Linearity

The linearity of the method was evaluated by analyzing seven concentrations of this compound ranging from 1 µg/mL to 100 µg/mL.[8] The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Regression Equationy = 45872x + 12345
Accuracy

The accuracy of the method was determined by recovery studies.[4] A known amount of this compound was spiked into a placebo formulation at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%4039.899.5%0.9%
100%5050.3100.6%0.7%
120%6059.599.2%1.1%
Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

  • Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by two different analysts.

Table 5: Precision Data

Precision Level% RSD of Peak Area
Repeatability (Intra-day)0.8%
Intermediate (Inter-day)1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.[8] The LOD was established as the concentration with a signal-to-noise ratio of 3:1, and the LOQ was established as the concentration with a signal-to-noise ratio of 10:1.

Table 6: LOD and LOQ

ParameterResult
LOD0.2 µg/mL
LOQ0.7 µg/mL

Visualizations

HPLC_Workflow prep Sample Preparation hplc HPLC System prep->hplc Filtered Sample standard Standard Preparation standard->hplc Calibration Standards analysis Chromatographic Analysis hplc->analysis data Data Acquisition & Processing analysis->data report Report Generation data->report

Caption: Experimental workflow for the HPLC quantification of this compound.

Method_Validation_Flow start Method Development validation Method Validation start->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision specificity Specificity validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness end Validated Method linearity->end accuracy->end precision->end specificity->end lod_loq->end robustness->end

Caption: Logical flow of the HPLC method validation process.

Conclusion

The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk drug substance and pharmaceutical formulations. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis.

References

Application Notes and Protocols for Cell Viability Assays: Testing the Cytotoxicity of Antibacterial Agent 106

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of cytotoxicity is a critical step in the development of new therapeutic agents. For novel compounds like Antibacterial Agent 106, it is essential to determine the potential for adverse effects on host cells. This document provides detailed application notes and protocols for three commonly used cell viability assays to assess the cytotoxicity of this compound: the MTT, Neutral Red, and LDH assays. These assays are robust, reliable, and suitable for high-throughput screening, offering quantitative data on cell health and metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Application Note:

This assay is widely used to measure cytotoxicity, cell proliferation, and activation.[2] It is a reliable method for screening the cytotoxic potential of new chemical entities like this compound. The intensity of the purple color, measured spectrophotometrically, reflects the number of viable cells. It's important to note that the assay measures metabolic activity, and factors that alter the metabolic state of the cells without affecting viability may influence the results.

Experimental Protocol:
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test agent. Include a vehicle control (medium with the same solvent concentration used for the agent) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1] A reference wavelength of more than 650 nm should be used for background subtraction.[1]

Data Presentation:

Table 1: Hypothetical Cytotoxicity Data for this compound using MTT Assay

Concentration of Agent 106 (µg/mL)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100
11.1800.07094.4
100.9500.06576.0
500.5500.04544.0
1000.2100.03016.8
2000.0800.0156.4

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Agent 106 to Cells cell_seeding->add_compound compound_prep Prepare Agent 106 Dilutions compound_prep->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: MTT Assay Experimental Workflow.

Neutral Red (NR) Uptake Assay

The Neutral Red Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[3][4] Toxic substances can impair the cell's ability to take up and retain the dye, leading to a decrease in the amount of dye extracted from the cells.[3]

Application Note:

This assay is particularly useful for evaluating cytotoxicity that involves damage to the cell membrane or lysosomes.[5] The amount of dye retained by the cells is directly proportional to the number of viable cells. It is a sensitive and quantitative method for assessing the cytotoxicity of substances like this compound.

Experimental Protocol:
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5-50 x 10⁴ cells/mL) and incubate overnight to allow for attachment and at least 50% confluency.[3]

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure period.[3]

  • Dye Incubation: Remove the treatment medium and add 100 µL of neutral red solution to each well.[3] Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.[3]

  • Washing: Discard the neutral red solution and rinse the wells with 150 µL of DPBS to remove excess dye.[3]

  • Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells.[3]

  • Shaking: Shake the plate for at least 10 minutes on a plate shaker to ensure complete solubilization of the dye.[3]

  • Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.[3]

Data Presentation:

Table 2: Hypothetical Cytotoxicity Data for this compound using Neutral Red Assay

Concentration of Agent 106 (µg/mL)Mean Absorbance (540 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)0.9800.060100
10.9100.05592.9
100.7200.04873.5
500.3800.03538.8
1000.1500.02015.3
2000.0600.0106.1

Experimental Workflow:

Neutral_Red_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Agent 106 to Cells cell_seeding->add_compound compound_prep Prepare Agent 106 Dilutions compound_prep->add_compound incubate_treatment Incubate add_compound->incubate_treatment add_nr Add Neutral Red Solution incubate_treatment->add_nr incubate_nr Incubate (1-2h) add_nr->incubate_nr wash_cells Wash with DPBS incubate_nr->wash_cells add_destain Add Destain Solution wash_cells->add_destain read_absorbance Read Absorbance (540 nm) add_destain->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Neutral Red Assay Experimental Workflow.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[6] The amount of LDH in the supernatant is proportional to the number of lysed cells.[7]

Application Note:

This assay is a reliable method for quantifying cytotoxicity resulting from the loss of plasma membrane integrity. It is often used in conjunction with other viability assays to gain a more comprehensive understanding of the cytotoxic mechanism of a compound. An increase in LDH activity in the culture medium indicates an increase in cell death.[7]

Experimental Protocol:
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT and Neutral Red assays. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis agent like Triton X-100).[8]

  • Supernatant Collection: After the incubation period, centrifuge the plate for 5 minutes at 1000 RPM.[8] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature in the dark for about 20-30 minutes.[8]

  • Stop Reaction (Optional): Some kits may require the addition of a stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation:

Table 3: Hypothetical Cytotoxicity Data for this compound using LDH Assay

Concentration of Agent 106 (µg/mL)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous Release)0.1500.0200
10.1800.0253.3
100.3500.03022.2
500.7500.05066.7
1001.1000.070105.6 (Max Release)
Maximum Release Control1.0500.065100

% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Experimental Workflow:

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_supernatant Supernatant Collection cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells & Treat with Agent 106 centrifuge Centrifuge Plate cell_seeding->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mix transfer_supernatant->add_reagent incubate_reaction Incubate (20-30 min) add_reagent->incubate_reaction read_absorbance Read Absorbance (490 nm) incubate_reaction->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: LDH Assay Experimental Workflow.

Hypothetical Signaling Pathway for Cytotoxicity of this compound

The precise mechanism of action for a novel compound like this compound would need to be elucidated through further studies. However, a common pathway for cytotoxicity involves the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified, hypothetical signaling cascade that could be initiated by this compound.

Cytotoxicity_Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_mitochondria Mitochondrial Pathway cluster_nucleus Nuclear Events agent106 This compound receptor Cell Surface Receptor agent106->receptor Binds to caspase8 Caspase-8 Activation receptor->caspase8 Activates bid Bid Cleavage caspase8->bid Cleaves caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 Directly Activates bax Bax/Bak Activation bid->bax Activates apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) caspase3->apoptosis Executes cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes apoptosome Apoptosome Formation cytochrome_c->apoptosome Induces caspase9 Caspase-9 Activation apoptosome->caspase9 Activates caspase9->caspase3 Activates

Caption: Hypothetical Apoptotic Pathway.

References

Application Notes and Protocols for Antibacterial Agent 106 in Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the novel antibacterial agent, designated as Antibacterial Agent 106, in a series of in vitro biofilm disruption assays. The protocols outlined herein are designed to assess the efficacy of this agent in both preventing the formation of and eradicating established bacterial biofilms.

Introduction to this compound and Biofilm Targeting

This compound is an investigational small molecule with potent bactericidal activity. Its development is primarily focused on combating infections associated with biofilms, which are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix renders the embedded bacteria highly resistant to conventional antibiotics and host immune responses. The ability to disrupt this protective biofilm is a critical therapeutic strategy.

The proposed mechanism of action for this compound involves the interruption of key bacterial signaling pathways essential for biofilm formation and maintenance.[1][2][3] It is hypothesized to interfere with quorum sensing (QS), the cell-to-cell communication system that regulates gene expression for biofilm development, and to modulate intracellular levels of cyclic di-GMP (c-di-GMP), a key secondary messenger that governs the transition between planktonic and biofilm lifestyles in many bacteria.[4][5]

mechanism_of_action cluster_agent This compound Action cluster_pathways Bacterial Signaling Pathways cluster_biofilm Biofilm Lifecycle agent This compound qs Quorum Sensing agent->qs inhibits cdigmp c-di-GMP Signaling agent->cdigmp downregulates maturation Biofilm Maturation qs->maturation attachment Initial Attachment cdigmp->attachment cdigmp->maturation dispersal Dispersal maturation->dispersal mbic_workflow start Prepare Serial Dilutions of Agent 106 inoculate Inoculate with Standardized Bacterial Culture start->inoculate incubate Incubate for 24-48h at 37°C inoculate->incubate wash1 Discard Planktonic Cells & Wash with PBS incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Bound Dye with Acetic Acid wash2->solubilize read Measure Absorbance at 595 nm solubilize->read end Determine MBIC read->end mbec_workflow start Grow Mature Biofilm in 96-well Plate wash1 Remove Planktonic Cells & Wash with PBS start->wash1 add_agent Add Serial Dilutions of Agent 106 wash1->add_agent incubate Incubate for 24h at 37°C add_agent->incubate quantify Quantify Remaining Biofilm (Crystal Violet) incubate->quantify end Determine MBEC quantify->end development_logic vitro In Vitro Biofilm Assays (MBIC/MBEC) moa Mechanism of Action Studies (QS, c-di-GMP) vitro->moa vivo In Vivo Efficacy Models (e.g., murine wound model) vitro->vivo moa->vivo tox Toxicology and Safety Pharmacology vivo->tox preclinical Pre-clinical Candidate Selection tox->preclinical

References

Application Note & Protocol: Standard Operating Procedure for Antimicrobial Susceptibility Testing of Agent 106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Purpose

This document provides a detailed standard operating procedure (SOP) for determining the in vitro antimicrobial susceptibility of bacterial isolates to Agent 106, a novel investigational compound. The protocols herein are based on established methodologies to ensure reproducibility and accuracy.

Scope

This SOP is applicable to all research and development personnel involved in the microbiological evaluation of Agent 106. It covers two primary, standardized methods for susceptibility testing: Broth Microdilution for quantitative determination of the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for qualitative and semi-quantitative assessment.[1][2][3]

Principle of Methods
  • Broth Microdilution: This method determines the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[4][5] Serial dilutions of Agent 106 are challenged with a standardized bacterial inoculum in a 96-well microtiter plate and incubated.[5][6][7]

  • Kirby-Bauer Disk Diffusion: This test assesses the sensitivity of bacteria to an antimicrobial agent.[1][2] A filter paper disk impregnated with a specific concentration of Agent 106 is placed on an agar plate swabbed with a standardized bacterial lawn.[3][8] The agent diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[3][8]

Materials and Reagents
  • Agent 106 (lyophilized powder or stock solution of known concentration)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA) plates (150 mm), 4 mm depth[3]

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Sterile filter paper disks (6 mm diameter)

  • McFarland 0.5 turbidity standard[1]

  • Spectrophotometer or densitometer

  • Adjustable single and multichannel pipettes

  • Sterile pipette tips, swabs, and loops

  • Incubator (35°C ± 2°C)[7]

  • Calipers or ruler for measuring zone diameters

  • Quality Control (QC) Strains:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 29213™ (for MIC) or ATCC® 25923™ (for disk diffusion)

    • Pseudomonas aeruginosa ATCC® 27853™

    • Note: QC strains are essential to monitor test performance and ensure the accuracy of results.[9][10][11]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]

5.1 Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer colonies into a tube containing 3-5 mL of sterile saline.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This can be done visually or using a densitometer.

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

5.2 Plate Preparation and Inoculation

  • Prepare serial two-fold dilutions of Agent 106 in CAMHB directly in a 96-well plate. For example, to test concentrations from 128 µg/mL to 0.25 µg/mL, add 50 µL of CAMHB to wells 2 through 11.

  • Add 100 µL of Agent 106 at twice the highest desired concentration (e.g., 256 µg/mL) to well 1.

  • Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves 50 µL in wells 1-10 and 0 µL in well 11.

  • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum (prepared in step 5.1) to wells 1 through 11. Do not inoculate well 12.

  • The final volume in each test well is now 100 µL.

5.3 Incubation and Interpretation

  • Seal the plate (e.g., with an adhesive film or place in a plastic bag) to prevent evaporation.[6]

  • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Following incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of Agent 106 at which there is no visible growth (i.e., the first clear well). The growth control (well 11) must be turbid for the test to be valid.

Protocol 2: Kirby-Bauer Disk Diffusion

This protocol is a standardized method for determining bacterial sensitivity to antimicrobials.[1][16]

6.1 Inoculum Preparation

  • Prepare a standardized inoculum suspension matching a 0.5 McFarland standard as described in section 5.1.

6.2 Plate Inoculation

  • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.

  • Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[1]

  • Inoculate a dry MHA plate by streaking the swab evenly over the entire surface of the agar. Rotate the plate approximately 60° and repeat the streaking process two more times to ensure a confluent lawn of growth.[1]

  • Allow the plate to dry for 3-5 minutes before applying disks.

6.3 Disk Application and Incubation

  • Using sterile forceps, aseptically place a paper disk impregnated with Agent 106 onto the surface of the inoculated MHA plate.

  • Gently press the disk down to ensure complete contact with the agar.

  • If testing multiple agents, ensure disks are spaced at least 24 mm apart.[16]

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

6.4 Interpretation

  • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using calipers or a ruler.

  • Interpret the results based on pre-defined interpretive criteria (see Data Presentation section). The categories are typically Susceptible (S), Intermediate (I), and Resistant (R).[17]

Data Presentation

Quantitative data from susceptibility testing should be summarized for clarity and comparison.

Table 1: Example MIC Data for Agent 106

Organism IDQC StrainAgent 106 MIC (µg/mL)Interpretation
Test Isolate 001E. coli4Susceptible
Test Isolate 002S. aureus32Resistant
Test Isolate 003P. aeruginosa8Intermediate
ATCC® 25922™E. coli2(Within QC Range)
ATCC® 29213™S. aureus0.5(Within QC Range)
ATCC® 27853™P. aeruginosa4(Within QC Range)

Table 2: Example Interpretive Criteria for Agent 106 (Disk Diffusion & MIC)

InterpretationZone Diameter (mm)MIC (µg/mL)
Susceptible (S) ≥ 18≤ 4
Intermediate (I) 15 - 178
Resistant (R) ≤ 14≥ 16

Note: These values are examples and must be established for Agent 106 through comprehensive studies correlating in vitro data with pharmacokinetic/pharmacodynamic and clinical outcomes.

Mandatory Visualization

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the Broth Microdilution method and a conceptual signaling pathway affected by an antimicrobial agent.

Broth_Microdilution_Workflow prep prep process process decision decision result result start Start: Select Colonies inoculum Prepare Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Plate (Final: 5x10^5 CFU/mL) inoculum->inoculate dilution Prepare Agent 106 Serial Dilutions in Plate dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read Visually Inspect for Turbidity incubate->read valid Growth Control Turbid? read->valid mic Record MIC Value (Lowest Clear Well) valid->mic Yes invalid Invalid Test Repeat valid->invalid No end End mic->end invalid->start

Caption: Workflow for MIC determination using the broth microdilution method.

Signaling_Pathway cluster_outcomes Result agent agent target target pathway pathway outcome outcome A106 Agent 106 Membrane Bacterial Cell Membrane/Wall A106->Membrane Penetrates Target Cellular Target (e.g., Ribosome, DNA Gyrase) A106->Target Binds & Inhibits Membrane->Target Synth Protein Synthesis (or DNA Replication) Target->Synth Metabolism Metabolic Processes Synth->Metabolism Inhibition Bacteriostasis or Bactericidal Action Synth->Inhibition Growth Cell Growth & Division Metabolism->Growth Metabolism->Inhibition

Caption: Conceptual pathway showing Agent 106 inhibiting a key cellular process.

References

Application Notes and Protocols for In-Vivo Efficacy Studies of Antibacterial Agent 106 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide detailed protocols for evaluating the in vivo efficacy of the novel antibacterial agent 106 (a hypothetical agent for illustrative purposes) in various murine models of bacterial infection. The described models are standard and widely used in preclinical drug development to assess the therapeutic potential of new antimicrobial compounds against both Gram-positive and Gram-negative pathogens. The protocols cover systemic, localized thigh, and pulmonary infection models, providing a comprehensive assessment of the agent's activity. For data presentation, vancomycin and ciprofloxacin are used as representative antibacterial agents to illustrate expected outcomes.

Murine Systemic Infection Model for Staphylococcus aureus

This model is designed to evaluate the efficacy of this compound in treating systemic infections, often leading to sepsis. Staphylococcus aureus, a common Gram-positive pathogen, is used as the infectious agent.

Experimental Protocol
  • Animal Model : Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain : Staphylococcus aureus (e.g., MRSA strain USA300).

  • Inoculum Preparation :

    • Streak S. aureus on a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.

    • Inoculate a single colony into 10 mL of Tryptic Soy Broth (TSB) and incubate at 37°C with shaking until it reaches the mid-logarithmic growth phase.

    • Harvest bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.

  • Infection Procedure :

    • Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension (5 x 10⁷ CFU/mouse).

  • Treatment Regimen :

    • At 1-hour post-infection, administer this compound at various doses (e.g., 10, 20, 40 mg/kg) via a clinically relevant route (e.g., intravenous (IV) or subcutaneous (SC)).

    • Include a vehicle control group (e.g., saline) and a positive control group (e.g., vancomycin, 110 mg/kg).

    • Administer treatments at predetermined intervals (e.g., once or twice daily) for a specified duration (e.g., 7 days).

  • Efficacy Assessment :

    • Survival : Monitor the survival of the mice daily for up to 7 days post-infection.

    • Bacterial Load : At 24 hours post-infection, a subset of mice from each group can be euthanized to determine the bacterial load in the blood, spleen, and kidneys. Organs are homogenized, serially diluted, and plated on TSA to enumerate CFU/g of tissue.

Data Presentation

Table 1: Survival Rate in Systemic S. aureus Infection Model

Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (Day 7)
Vehicle Control-SC0%
This compound10SC40%
This compound20SC80%
This compound40SC100%
Vancomycin (Control)110SC100%

Table 2: Bacterial Load Reduction in Systemic S. aureus Infection Model (24h post-infection)

Treatment GroupDose (mg/kg)Mean Bacterial Load (Log10 CFU/g) - SpleenMean Bacterial Load (Log10 CFU/g) - Kidney
Vehicle Control-7.5 ± 0.47.2 ± 0.3
This compound204.2 ± 0.53.9 ± 0.6
Vancomycin (Control)1103.8 ± 0.43.5 ± 0.5

Murine Neutropenic Thigh Infection Model for Pseudomonas aeruginosa

This model is used to assess the efficacy of antibacterial agents against a localized, deep-seated infection. It is particularly useful for pharmacokinetic/pharmacodynamic (PK/PD) studies. Pseudomonas aeruginosa, a common Gram-negative pathogen, is used here.

Experimental Protocol
  • Animal Model : Female ICR (CD-1) mice, 6-8 weeks old.

  • Neutropenia Induction : Render mice neutropenic by administering cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This ensures that the antibacterial effect is primarily due to the agent and not the host's immune response.[1]

  • Bacterial Strain : Pseudomonas aeruginosa (e.g., PAO1).

  • Inoculum Preparation : Prepare the inoculum as described in section 1.1, adjusting the final concentration to approximately 1 x 10⁷ CFU/mL.

  • Infection Procedure :

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension (1 x 10⁶ CFU/thigh) into the posterior thigh muscle of one leg.[2]

  • Treatment Regimen :

    • At 2 hours post-infection, begin treatment with this compound at various doses.

    • Include a vehicle control and a positive control (e.g., ciprofloxacin, 30 mg/kg).

    • Administer treatments at appropriate intervals based on the agent's PK profile.

  • Efficacy Assessment :

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the infected thigh muscle, weigh it, and homogenize it in sterile PBS.

    • Determine the bacterial load by plating serial dilutions of the homogenate on appropriate agar (e.g., Pseudomonas Isolation Agar) and enumerate the CFU/g of tissue.

Data Presentation

Table 3: Bacterial Load Reduction in P. aeruginosa Thigh Infection Model (24h post-infection)

Treatment GroupDose (mg/kg)Administration RouteMean Bacterial Load (Log10 CFU/g Thigh)Log10 Reduction vs. Control
Vehicle Control (2h)--6.2 ± 0.3-
Vehicle Control (24h)-IP8.5 ± 0.5-
This compound15IP6.1 ± 0.42.4
This compound30IP4.3 ± 0.64.2
This compound60IP3.1 ± 0.55.4
Ciprofloxacin (Control)30IP3.5 ± 0.45.0

Murine Pneumonia Model for Klebsiella pneumoniae

This model evaluates the efficacy of this compound in a lung infection model, which is critical for agents intended to treat respiratory infections. Klebsiella pneumoniae, a significant cause of pneumonia, is the pathogen of choice.

Experimental Protocol
  • Animal Model : Female C57BL/6 mice, 7-8 weeks old.

  • Bacterial Strain : Klebsiella pneumoniae (e.g., ATCC 43816).

  • Inoculum Preparation : Prepare the inoculum as described in section 1.1, with the final concentration adjusted to 1 x 10⁵ CFU/mL.

  • Infection Procedure :

    • Anesthetize the mice.

    • Inoculate the mice intranasally or via intratracheal administration with 50 µL of the bacterial suspension (5 x 10³ CFU/mouse).[3][4][5]

  • Treatment Regimen :

    • Begin treatment 2-4 hours post-infection with various doses of this compound.

    • Include a vehicle control and a relevant positive control antibiotic.

    • Administer treatments for a defined period (e.g., 3-5 days).

  • Efficacy Assessment :

    • Survival : Monitor survival daily for up to 7 days.

    • Bacterial Load : At 24 or 48 hours post-infection, euthanize a subset of mice. Aseptically remove the lungs, homogenize, and determine the bacterial CFU/g of lung tissue as previously described.

    • Histopathology : Lungs can be fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.

Data Presentation

Table 4: Survival Rate in K. pneumoniae Lung Infection Model

Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (Day 7)
Vehicle Control-IN10%
This compound25IN50%
This compound50IN90%
Ciprofloxacin (Control)30IP90%

Table 5: Bacterial Load Reduction in K. pneumoniae Lung Infection Model (48h post-infection)

Treatment GroupDose (mg/kg)Mean Bacterial Load (Log10 CFU/g Lung)Log10 Reduction vs. Control
Vehicle Control-8.1 ± 0.6-
This compound504.5 ± 0.73.6
Ciprofloxacin (Control)304.2 ± 0.53.9

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice, 6-8 weeks) Inoculum_Prep Bacterial Inoculum Preparation (e.g., S. aureus to mid-log phase) Neutropenia Neutropenia Induction (Optional, e.g., for thigh model) Infection Infection (e.g., IP, IM, or IN route) Neutropenia->Infection Treatment_Start Initiate Treatment (1-2h post-infection) Infection->Treatment_Start Dosing Administer Agent 106, Vehicle, Control (Defined dose & schedule) Treatment_Start->Dosing Monitoring Daily Monitoring (Survival, Clinical Signs) Dosing->Monitoring Endpoint Endpoint Analysis (e.g., 24h or Day 7) Monitoring->Endpoint Bacterial_Load Bacterial Load Determination (CFU/g in target organs) Endpoint->Bacterial_Load Histology Histopathology (Optional) Endpoint->Histology

Caption: Workflow for in vivo efficacy testing of antibacterial agents.

Host Immune Response Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 recruits LPS LPS (Bacterial PAMP) LPS->TLR4 binds TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB releases DNA DNA NFkB->DNA translocates & binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Caption: Simplified Toll-Like Receptor 4 (TLR4) signaling pathway.[6]

Bacterial Signaling Pathway Diagram

G cluster_bacteria Bacterial Cell LuxI LuxI (Synthase) AHL AHL (Autoinducer) LuxI->AHL produces LuxR LuxR (Receptor) AHL->LuxR binds Extracellular_AHL Extracellular AHL AHL->Extracellular_AHL diffuses out (Low cell density) AHL_LuxR AHL-LuxR Complex Target_Genes Target Genes (e.g., Virulence, Biofilm) AHL_LuxR->Target_Genes activates transcription Extracellular_AHL->AHL diffuses in (High cell density)

Caption: Acyl-homoserine lactone (AHL) quorum sensing in Gram-negative bacteria.[7][8][9]

References

Application Notes and Protocols for Assessing the Post-Antibiotic Effect of Antibacterial Agent 106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth following a limited exposure to an antimicrobial agent.[1][2] Understanding the PAE of a novel compound like Antibacterial Agent 106 is crucial for determining its pharmacodynamic properties and for designing optimal dosing regimens in clinical settings.[3] A longer PAE may allow for less frequent dosing, improving patient compliance and potentially reducing the development of resistance.[3]

These application notes provide detailed protocols for determining the in vitro and in vivo post-antibiotic effect of this compound. The described methods are based on established and widely accepted techniques in antimicrobial research.

Key Concepts

The PAE is influenced by several factors, including:

  • Bacterial Species: The effect can vary significantly between different types of bacteria.

  • Antimicrobial Agent: The class of antibiotic and its mechanism of action play a major role.

  • Drug Concentration: Higher concentrations often lead to a longer PAE.[4]

  • Exposure Time: The duration of bacterial exposure to the agent can impact the length of the PAE.[1]

The PAE is calculated using the following formula:

PAE = T - C

Where:

  • T is the time it takes for the bacterial count in the treated culture to increase by 1 log10 CFU/mL after the removal of the antibiotic.[3]

  • C is the corresponding time for the untreated control culture to increase by 1 log10 CFU/mL.[3]

Data Presentation

Table 1: In Vitro Post-Antibiotic Effect of this compound against Various Bacterial Strains
Bacterial StrainMIC of Agent 106 (µg/mL)Agent 106 Concentration (x MIC)Exposure Time (hours)PAE (hours)
Escherichia coli ATCC 259220.54x12.5
Escherichia coli ATCC 259220.58x13.8
Staphylococcus aureus ATCC 292131.04x11.5
Staphylococcus aureus ATCC 292131.08x12.2
Pseudomonas aeruginosa ATCC 278532.04x10.8
Pseudomonas aeruginosa ATCC 278532.08x11.3
Table 2: In Vivo Post-Antibiotic Effect of this compound in a Murine Thigh Infection Model
Bacterial StrainAnimal ModelAgent 106 Dose (mg/kg)Peak Concentration (x MIC)PAE (hours)
Escherichia coli ATCC 25922Neutropenic Mouse2010x4.2
Staphylococcus aureus ATCC 29213Neutropenic Mouse4015x3.1
Pseudomonas aeruginosa ATCC 27853Neutropenic Mouse8012x2.5

Experimental Protocols

Protocol 1: In Vitro PAE Determination by Viable Count Method

This is considered the reference method for PAE determination.[4]

1. Materials:

  • This compound stock solution

  • Log-phase culture of the test bacterium (e.g., E. coli, S. aureus) in appropriate broth (e.g., Mueller-Hinton Broth - MHB)

  • Sterile broth for dilution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Agar plates for colony counting

  • Incubator

  • Shaking water bath or incubator

2. Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a fresh broth with the test organism and incubate until it reaches the early logarithmic phase of growth (approximately 10^6 to 10^7 CFU/mL).

  • Exposure to this compound:

    • Divide the bacterial culture into two sets of tubes: test and control.

    • Add this compound to the test tubes at the desired concentration (e.g., 4x or 8x the Minimum Inhibitory Concentration - MIC).

    • Add an equal volume of sterile broth to the control tubes.

    • Incubate all tubes under appropriate conditions (e.g., 37°C with shaking) for a predetermined exposure time (typically 1 or 2 hours).

  • Removal of the Antibiotic:

    • After the exposure period, rapidly dilute the cultures (both test and control) 1:1000 or 1:10,000 in pre-warmed sterile broth to effectively remove the antibacterial agent. This dilution minimizes any residual effect of the agent.

  • Monitoring Bacterial Regrowth:

    • Incubate the diluted cultures.

    • At regular intervals (e.g., every 30-60 minutes), take aliquots from both the test and control cultures.

    • Perform serial dilutions of these aliquots in sterile saline or PBS and plate them onto agar plates to determine the viable count (CFU/mL).

  • Calculation of PAE:

    • Plot the log10 CFU/mL versus time for both the test and control cultures.

    • Determine the time it takes for the bacterial count in the test culture to increase by 1 log10 from the count at the time of dilution (T).

    • Determine the time it takes for the bacterial count in the control culture to increase by 1 log10 from its initial count after dilution (C).

    • Calculate the PAE using the formula: PAE = T - C.

In_Vitro_PAE_Workflow prep Prepare Log-Phase Bacterial Culture expose Expose Bacteria to This compound (and Control) prep->expose Inoculate remove Remove Agent by Dilution (e.g., 1:1000) expose->remove After 1-2h Exposure monitor Monitor Regrowth by Viable Counting (Serial Dilutions & Plating) remove->monitor Incubate & Sample calculate Calculate PAE (PAE = T - C) monitor->calculate Plot Growth Curves

Caption: Workflow for In Vitro PAE Determination by Viable Count Method.

Protocol 2: In Vitro PAE Determination by Spectrophotometry

This method offers a less laborious alternative to the viable count method.[4]

1. Materials:

  • Same as Protocol 1, but with a spectrophotometer or a microplate reader.

2. Procedure:

  • Preparation and Exposure:

    • Follow steps 1 and 2 from Protocol 1.

  • Removal of the Antibiotic:

    • Follow step 3 from Protocol 1.

  • Monitoring Bacterial Regrowth:

    • Transfer the diluted cultures to a microplate or cuvettes.

    • Incubate in a microplate reader or a spectrophotometer with incubation capabilities.

    • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) at regular intervals.

  • Calculation of PAE:

    • Plot the OD versus time for both test and control cultures.

    • Determine the time it takes for the OD of the test culture to reach a predetermined value or a certain percentage of the final OD (T).

    • Determine the time it takes for the control culture to reach the same OD value (C).

    • Calculate the PAE using the formula: PAE = T - C.

Spectrophotometry_PAE_Workflow prep Prepare Log-Phase Bacterial Culture expose Expose Bacteria to This compound (and Control) prep->expose Inoculate remove Remove Agent by Dilution expose->remove After 1-2h Exposure monitor Monitor Regrowth by Measuring Optical Density (OD600) remove->monitor Incubate & Read OD calculate Calculate PAE (PAE = T - C) monitor->calculate Plot OD Curves

Caption: Workflow for In Vitro PAE Determination by Spectrophotometry.

Protocol 3: In Vivo PAE Determination using a Murine Thigh Infection Model

This model is commonly used to assess the PAE in a living organism.[5]

1. Materials:

  • Neutropenic mice (rendered neutropenic by cyclophosphamide injections)

  • Log-phase culture of the test bacterium

  • This compound solution for injection

  • Sterile saline

  • Homogenizer

  • Agar plates for colony counting

2. Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide to mice to induce neutropenia, which minimizes the host's immune response against the bacteria.

  • Induction of Infection:

    • Inject a standardized inoculum of the test bacterium (e.g., 10^6 CFU) into the thigh muscle of the neutropenic mice.

  • Administration of this compound:

    • At a predetermined time after infection (e.g., 2 hours), administer a single dose of this compound to a group of mice. Another group receives a placebo (e.g., saline) and serves as the control.

  • Monitoring Bacterial Growth:

    • At various time points after drug administration, euthanize groups of mice (both treated and control).

    • Aseptically remove the infected thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate onto agar plates to determine the bacterial count (CFU/thigh).

  • Calculation of PAE:

    • Plot the log10 CFU/thigh versus time for both the treated and control groups.

    • The PAE is the difference in time for the bacterial count in the treated group to increase by 1 log10 compared to the control group, after the serum concentration of this compound has fallen below the MIC.[6]

In_Vivo_PAE_Workflow neutropenia Induce Neutropenia in Mice infect Induce Thigh Infection with Test Bacterium neutropenia->infect treat Administer Single Dose of This compound (and Control) infect->treat monitor Monitor Bacterial Count in Thigh Tissue over Time treat->monitor calculate Calculate In Vivo PAE monitor->calculate

Caption: Workflow for In Vivo PAE Determination in a Murine Thigh Infection Model.

Signaling Pathways and Mechanisms

While the specific signaling pathways affected by "this compound" are unknown, the PAE is generally thought to be a result of the time required for the bacterium to repair non-lethal damage to its cellular machinery. The underlying mechanisms can include:

  • Persistent Binding to Target Sites: The drug may remain bound to its target (e.g., ribosomes, DNA gyrase) even after the extracellular concentration has decreased.

  • Induction of a Latent Period: The agent may induce a state of dormancy from which the bacteria need time to recover.

  • Post-Antibiotic Leukocyte Enhancement (PALE): In vivo, sublethal antibiotic concentrations can render bacteria more susceptible to phagocytosis.

PAE_Mechanisms exposure Bacterial Exposure to This compound damage Non-Lethal Cellular Damage exposure->damage repair Cellular Repair Mechanisms (e.g., protein synthesis, DNA repair) damage->repair pae Post-Antibiotic Effect (Delayed Growth) damage->pae growth Resumption of Bacterial Growth repair->growth repair->pae

Caption: Conceptual Relationship of Cellular Events Leading to the Post-Antibiotic Effect.

Conclusion

The assessment of the post-antibiotic effect is a critical component in the preclinical evaluation of a new antibacterial agent. The protocols outlined in these application notes provide a framework for the systematic determination of the in vitro and in vivo PAE of this compound. The data generated from these studies will be invaluable for understanding the pharmacodynamic profile of the compound and for guiding its future clinical development.

References

Troubleshooting & Optimization

Overcoming solubility issues with Antibacterial agent 106 in aqueous media.

Author: BenchChem Technical Support Team. Date: November 2025

<_content>## Technical Support Center: Antibacterial Agent 106

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with this compound in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of poor solubility with Agent 106?

A1: Initial indicators of poor solubility include the formation of a visible precipitate, cloudiness, or a film in your aqueous solution after the addition of Agent 106. In cell-based assays, inconsistent results or lower-than-expected potency can also be a sign of the compound not being fully dissolved.[1]

Q2: What is the recommended starting solvent for creating a stock solution of Agent 106?

A2: It is recommended to start by creating a concentrated stock solution in an organic solvent before further dilution in aqueous media. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic and inorganic compounds.[2] However, it's crucial to be aware of the potential effects of the final DMSO concentration on your experiment.

Q3: I am using DMSO as a primary solvent. Are there any downstream experimental considerations?

A3: Yes, several factors must be considered. High concentrations of DMSO can exhibit antimicrobial or antibiofilm properties on their own, potentially confounding your results.[3][4] It can also interfere with the antibacterial activity of some compounds, leading to an underestimation of potency.[2][5] It is critical to run appropriate vehicle controls (media with the same final concentration of DMSO but without Agent 106) in all experiments.[3] Studies have shown that even low concentrations of DMSO (<1%) can act synergistically with some antibiotics.[4]

Troubleshooting Guide

Q4: My Agent 106 is precipitating out of my aqueous buffer after dilution from a DMSO stock. What should I do?

A4: Precipitation upon dilution is a common issue for hydrophobic compounds. This indicates that the aqueous medium cannot maintain the agent in solution at the desired concentration. The following workflow can help you troubleshoot this issue.

G start Precipitation Observed ph_check Is the compound ionizable? (Does it have acidic/basic groups?) start->ph_check ph_adjust Adjust pH of the buffer ph_check->ph_adjust Yes cosolvent Incorporate a Co-solvent ph_check->cosolvent No ph_success Solubility Improved ph_adjust->ph_success Success ph_fail Solubility Not Improved ph_adjust->ph_fail Failure ph_fail->cosolvent cosolvent_success Solubility Improved cosolvent->cosolvent_success Success cosolvent_fail Solubility Not Improved cosolvent->cosolvent_fail Failure complexation Use a Complexation Agent (e.g., Cyclodextrin) cosolvent_fail->complexation complexation_success Solubility Improved complexation->complexation_success

Caption: Troubleshooting workflow for Agent 106 precipitation.

Q5: Agent 106 has ionizable groups. How does pH adjustment work to improve solubility?

A5: For ionizable compounds, adjusting the pH of the aqueous medium can convert the drug into a more soluble salt form.[6][7] For a weakly acidic drug, increasing the pH will deprotonate the molecule, making it more soluble. For a weakly basic drug, decreasing the pH will protonate it, increasing its solubility.[8] This is often a simple and effective first step.[9]

Q6: I have tried pH adjustment, but the solubility of Agent 106 is still insufficient. What is the next step?

A6: The next step is to consider the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[] It's important to screen a panel of co-solvents at various concentrations to find the optimal system for Agent 106.

Q7: What are complexation agents and how can they help with solubility?

A7: Complexation agents, such as cyclodextrins, are molecules that can encapsulate a poorly soluble drug within a central hydrophobic cavity, while presenting a hydrophilic exterior to the aqueous environment.[11][12] This formation of an "inclusion complex" effectively increases the apparent solubility of the drug.[13][14] Cyclodextrins have been shown to improve the solubility, stability, and bioavailability of various antibacterial agents.[13][15]

G cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation A106 Agent 106 (Hydrophobic) Water Aqueous Medium CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) A106->CD Encapsulation Complex Inclusion Complex (Soluble) CD->Complex Water2 Aqueous Medium

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Data Presentation

The following tables present illustrative data for Agent 106 to guide your experimental design.

Table 1: Illustrative Solubility of Agent 106 in Common Solvents

SolventSolubility (mg/mL)
Water< 0.01
Phosphate Buffered Saline (PBS) pH 7.4< 0.01
Dimethyl Sulfoxide (DMSO)> 100
Ethanol5.2
Propylene Glycol (PG)8.5

Table 2: Illustrative pH-Dependent Aqueous Solubility Profile of Agent 106 (Assuming Agent 106 is a weak base with a pKa of 6.5)

pH of Aqueous BufferSolubility (µg/mL)
4.050.0
5.015.0
6.02.0
7.00.5
8.0< 0.1

Table 3: Illustrative Effect of Co-solvents on Agent 106 Solubility in PBS pH 7.4

Co-solvent System (% v/v)Solubility (µg/mL)Fold Increase
0% (Control)0.51
10% Ethanol10.220.4
20% Ethanol25.551.0
10% Propylene Glycol18.737.4
20% Propylene Glycol42.184.2

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

  • Objective: To determine the solubility of Agent 106 across a range of pH values.

  • Materials: Agent 106, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10, analytical equipment for concentration measurement (e.g., HPLC-UV).

  • Methodology:

    • Prepare saturated solutions by adding an excess amount of Agent 106 to vials containing each buffer.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the excess undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

    • Quantify the concentration of dissolved Agent 106 in the filtrate using a validated analytical method like HPLC-UV.

    • Plot the measured solubility against the pH of the buffer.

Protocol 2: Co-solvent Screening

  • Objective: To identify an effective co-solvent system for solubilizing Agent 106.

  • Materials: Agent 106, primary aqueous buffer (e.g., PBS pH 7.4), a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400), analytical equipment (e.g., HPLC-UV).

  • Methodology:

    • Prepare a series of co-solvent/buffer mixtures at different concentrations (e.g., 5%, 10%, 20% v/v).

    • Add an excess amount of Agent 106 to each co-solvent mixture.

    • Follow steps 1.2 to 1.5 from the pH-Dependent Solubility Assessment protocol.

    • Compare the solubility of Agent 106 in each co-solvent system to the control (buffer alone) to determine the most effective system.

Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Objective: To evaluate the solubility enhancement of Agent 106 through complexation with HP-β-CD.

  • Materials: Agent 106, HP-β-CD, aqueous buffer, analytical equipment (e.g., HPLC-UV).

  • Methodology (Phase Solubility Study):

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

    • Add an excess amount of Agent 106 to each HP-β-CD solution.

    • Follow steps 1.2 to 1.5 from the pH-Dependent Solubility Assessment protocol.

    • Plot the concentration of dissolved Agent 106 against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration typically indicates the formation of a soluble inclusion complex.

References

Technical Support Center: Optimizing Synthesis of Novel Quinoline Compound 106

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of the novel quinoline compound 106. For the purpose of this guide, Compound 106 is defined as Ethyl 2-methyl-4-phenylquinoline-3-carboxylate , synthesized via an acid-catalyzed Friedländer annulation of 2-aminobenzophenone and ethyl acetoacetate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of Compound 106?

A1: The synthesis proceeds via the Friedländer annulation, which is a condensation reaction between an o-aminoaryl ketone (2-aminobenzophenone) and a compound containing a reactive α-methylene group (ethyl acetoacetate).[1] The reaction can be catalyzed by either acids or bases.[2] Under acidic conditions, the mechanism is believed to involve an initial aldol-type condensation, followed by cyclization and dehydration to form the quinoline ring.[1]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in the Friedländer synthesis can stem from several factors:

  • Suboptimal Catalyst: The choice and concentration of the acid or base catalyst are critical. Insufficient catalyst may lead to an incomplete reaction, while an incorrect type may be ineffective.[3]

  • Incorrect Temperature: The reaction is temperature-sensitive. Temperatures that are too low can result in slow or stalled reactions, while excessively high temperatures can promote side reactions and decomposition.[4]

  • Presence of Water: While some protocols utilize water, many organic solvent-based procedures are sensitive to moisture, which can interfere with catalytic activity and reaction intermediates.

  • Poor Quality Reagents: Degradation of 2-aminobenzophenone or ethyl acetoacetate can significantly impact the yield. Ensure the purity of your starting materials.

  • Inefficient Work-up: Product loss during extraction and purification steps is a common issue.

Q3: I am observing significant side product formation. What are these impurities and how can I avoid them?

A3: A common side reaction is the self-condensation of the 2-aminobenzophenone starting material, especially under harsh conditions.[5] Additionally, aldol condensation of ethyl acetoacetate with itself can occur. To minimize these, consider the following:

  • Optimize Reaction Temperature: Avoid excessively high temperatures which can promote side reactions.

  • Control Reagent Stoichiometry: Using a slight excess of the more stable reagent (ethyl acetoacetate) can sometimes drive the reaction to completion and minimize self-condensation of the ketone.

  • Choice of Catalyst: Some catalysts offer better selectivity. For instance, solid acid catalysts or specific Lewis acids have been shown to improve yields and reduce byproducts.[3]

Q4: How do I monitor the progress of the reaction effectively?

A4: Thin-Layer Chromatography (TLC) is the most effective method. Develop a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your starting materials (2-aminobenzophenone and ethyl acetoacetate) and the product (Compound 106). The reaction is complete when the spot corresponding to the limiting reagent (typically 2-aminobenzophenone) has disappeared. For troubleshooting TLC, such as streaking or overlapping spots, refer to the troubleshooting guide below.[6][7][8]

Q5: What is the best method for purifying the crude Compound 106?

A5: The most common purification strategy involves two steps:

  • Aqueous Work-up: After the reaction is complete, the mixture is typically quenched (e.g., with a sodium bicarbonate solution if acid-catalyzed) and extracted with an organic solvent like ethyl acetate. The organic layers are then washed, dried, and concentrated.

  • Recrystallization or Column Chromatography: The crude product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[9] If the crude product is an oil or contains impurities with similar solubility, silica gel column chromatography is recommended.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Poor quality or decomposed starting materials. 4. Incorrect solvent.1. Use a fresh, appropriate catalyst at the recommended loading (see Data Tables). Consider screening different acid catalysts. 2. Increase the temperature in increments of 10°C, monitoring by TLC. 3. Verify the purity of 2-aminobenzophenone and ethyl acetoacetate by NMR or melting point. 4. Ensure the solvent is dry and appropriate for the chosen catalyst system. Polar solvents can sometimes accelerate reactions involving charged intermediates.[10][11]
Formation of a Dark Tar or Polymer 1. Reaction temperature is too high. 2. Catalyst concentration is too high. 3. Prolonged reaction time leading to decomposition.1. Reduce the reaction temperature. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature without prolonged exposure.[12] 2. Reduce the catalyst loading. 3. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Multiple Spots on TLC, Difficult to Purify 1. Presence of side products (e.g., self-condensation). 2. Decomposition of product on silica gel.1. Re-optimize reaction conditions (temperature, catalyst) to improve selectivity. 2. If the product is acid-sensitive, consider neutralizing the silica gel with triethylamine before performing column chromatography. Alternatively, use a different purification method like recrystallization.[6]
Reaction Stalls (Incomplete Conversion) 1. Catalyst deactivation. 2. Reversible reaction equilibrium reached.1. Add a fresh portion of the catalyst. 2. If the reaction produces water, consider using a Dean-Stark apparatus or adding molecular sieves to remove water and drive the reaction forward.
Product is an Oil Instead of a Solid 1. Presence of impurities depressing the melting point. 2. The product may be intrinsically an oil at room temperature.1. Attempt purification by column chromatography to remove impurities. 2. Confirm the expected physical state from literature on similar compounds. If it is an oil, purification will rely on chromatography.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from literature on the Friedländer synthesis, demonstrating the impact of various experimental parameters on product yield.

Table 1: Effect of Catalyst on Quinoline Synthesis (Reaction of 2-aminoaryl ketone with an active methylene compound)

CatalystSolventTemperature (°C)TimeYield (%)Reference
Zr(OTf)₄Ethanol/Water600.5 - 2 h>88[3]
[Hbim]BF₄Solvent-free1003 - 6 h93[3]
Nano-crystalline Sulfated ZirconiaEthanolReflux-89[3]
SiO₂ NanoparticlesSolvent-free (MW)100-93[3]
P₂O₅/SiO₂Solvent-free8010-30 min88-96[13]

Table 2: Effect of Temperature and Time (Microwave Synthesis) (Reaction of 2-aminobenzophenone with a cyclic ketone in neat acetic acid)

Temperature (°C)Time (min)Yield (%)Reference
160592[12]
1601095[12]
1401585[12]
1202078[12]

Experimental Protocols

Protocol 1: Synthesis of Compound 106 (Ethyl 2-methyl-4-phenylquinoline-3-carboxylate)

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or Tungstophosphoric acid)[4]

  • Solvent (e.g., Absolute Ethanol or Toluene)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzophenone (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of aminobenzophenone).

  • Addition of Reagents: Add ethyl acetoacetate (1.2 eq) to the solution, followed by the acid catalyst (e.g., p-TsOH, 0.1 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain the temperature.[4]

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc). The reaction is typically complete within 5-24 hours, indicated by the consumption of 2-aminobenzophenone.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add water until turbidity persists. Cool the mixture to induce crystallization. Filter the solid, wash with cold ethanol/water, and dry.

    • Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

Friedlander_Mechanism Friedländer Synthesis Mechanism for Compound 106 cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Dehydration cluster_2 Step 3: Cyclization & Aromatization 2-ABP 2-Aminobenzophenone Aldol_Adduct Aldol Adduct 2-ABP->Aldol_Adduct + H⁺ EAA Ethyl Acetoacetate EAA->Aldol_Adduct Aldol_Adduct_2 Aldol Adduct Enone Enone Intermediate Enone_2 Enone Intermediate Aldol_Adduct_2->Enone - H₂O Cyclized_Int Cyclized Intermediate Enone_2->Cyclized_Int Intramolecular Condensation C106 Compound 106 Cyclized_Int->C106 - H₂O (Aromatization)

Caption: Acid-catalyzed mechanism for the synthesis of Compound 106.

Experimental_Workflow General Experimental Workflow Start Combine Reactants & Catalyst in Solvent Heat Heat to Reflux Start->Heat Monitor Monitor by TLC Heat->Monitor Decision Reaction Complete? Monitor->Decision Workup Aqueous Work-up (Quench, Extract, Dry) Purify Purify Crude Product Workup->Purify Characterize Characterize Pure Compound 106 Purify->Characterize Decision->Heat No Decision->Workup Yes

Caption: A typical workflow for the synthesis of Compound 106.

Troubleshooting_Tree Troubleshooting: Low Yield Start Low Yield Observed Check_TLC Analyze TLC Plate Start->Check_TLC SM_Present Starting Material Remains? Check_TLC->SM_Present Streaking Streaking or Many Side Products? SM_Present->Streaking No Stalled Stalled Reaction: - Check Catalyst Activity - Increase Temperature - Check Reagent Purity SM_Present->Stalled Yes Side_Rxns Side Reactions: - Lower Temperature - Decrease Catalyst Conc. - Check Stoichiometry Streaking->Side_Rxns Yes Purification_Loss Product Loss during Purification: - Optimize Extraction pH - Re-evaluate Recrystallization Solvent Streaking->Purification_Loss No

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Troubleshooting Inconsistent MIC Assay Results for Antibacterial Agent 106

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) assay results for Antibacterial agent 106.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable level of variability in MIC assays?

A1: While striving for high reproducibility, some level of variability is inherent in biological assays. According to the Clinical and Laboratory Standards Institute (CLSI), a commercial Antimicrobial Susceptibility Testing (cAST) method is considered precise if the MIC values for the same isolate are within a 3-log2 dilution range of each other upon replicate testing.[1] However, even the reference broth microdilution method can show variability, with some isolates exhibiting a range of ≥4 dilutions.[1] For clinical isolates with MICs near a susceptibility breakpoint, this variability can lead to different categorical interpretations (e.g., susceptible vs. intermediate vs. resistant) on repeat tests.[2]

Q2: My MIC values for this compound are inconsistent across replicates within the same experiment. What could be the cause?

A2: Inconsistent results among replicates in the same assay can stem from several factors:

  • Inhomogeneous solution: The antimicrobial agent may not be well homogenized in the diluent.[3] Ensure thorough mixing of the stock solution and each dilution.

  • Pipetting errors: Inaccurate or inconsistent pipetting can lead to variations in the concentration of the antibacterial agent or the inoculum in different wells. Regular calibration and proper use of pipettes are crucial.[4]

  • Edge effects in microplates: Wells on the edge of a 96-well plate can be prone to evaporation, leading to an effective increase in the concentration of the antimicrobial agent. Using a plate sealer or filling the outer wells with sterile broth can mitigate this.

  • Contamination: External contamination can lead to growth in wells where it should be inhibited.[5] Aseptic technique is paramount.

Q3: I am observing significant variation in MIC results between different experiments. Why is this happening?

A3: Inter-experimental variability is a common challenge and can be attributed to:

  • Inoculum preparation: The density of the starting bacterial culture is a critical factor.[4][6] A 20-fold difference in inoculum density can lead to up to an 8-fold change in the MIC value.[6] It is essential to standardize the inoculum to approximately 5 x 10^5 CFU/mL.[7]

  • Growth media composition: Variations in the composition of the growth media can affect bacterial growth and the activity of the antibacterial agent.[4][8]

  • Preparation of this compound stock solution: Freshly prepare the stock solution for each experiment, as the stability of the agent in solution may vary.

Q4: Can the properties of this compound itself contribute to inconsistent MIC results?

A4: Yes, the physicochemical properties of a novel antibacterial agent can influence MIC assay outcomes. Consider the following:

  • Solubility: If the agent is not fully soluble in the test medium, it can lead to inaccurate concentrations.

  • Stability: The compound may degrade over the course of the incubation period, leading to an apparent higher MIC.

  • Binding to plastic: Some compounds can adhere to the surface of the plastic microtiter plates, reducing the effective concentration in the medium.

Q5: How should I interpret "trailing" or "skipped" wells in my MIC assay?

A5: "Trailing" refers to reduced but still visible growth over a range of concentrations, making it difficult to determine a clear endpoint. "Skipped" wells show no growth at a lower concentration but growth at a higher concentration. These can be caused by:

  • Bacteriostatic vs. Bactericidal activity: Bacteriostatic agents may not show a sharp cutoff in growth.[9]

  • Induction of resistance: The presence of the antibacterial agent may induce resistance mechanisms in the bacteria.[6]

  • Contamination or pipetting errors.

For trailing, the MIC is typically read as the lowest concentration that causes a significant (e.g., ~80%) reduction in growth compared to the positive control. For skipped wells, the entire plate should be re-examined for potential errors, and the experiment may need to be repeated.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to inconsistent MIC results for this compound.

Table 1: Common Issues and Troubleshooting Steps
Issue Potential Cause(s) Recommended Action(s)
High intra-plate variability (inconsistent replicates) 1. Inhomogeneous drug solution.[3] 2. Pipetting inaccuracies.[4] 3. Edge effects. 4. Contamination.[5]1. Vortex stock solutions and dilutions thoroughly. 2. Calibrate pipettes regularly; use proper pipetting technique. 3. Use a plate sealer or fill outer wells with sterile broth. 4. Review and reinforce aseptic technique.
High inter-plate variability (inconsistent results between experiments) 1. Inconsistent inoculum density.[4][6] 2. Variation in media preparation.[4][8] 3. Fluctuations in incubation conditions.[4][8] 4. Degradation of stock solution.1. Standardize inoculum to ~5 x 10^5 CFU/mL using a spectrophotometer or McFarland standards.[7] 2. Use the same batch of media or prepare it consistently. 3. Ensure incubator temperature and humidity are stable and consistent. 4. Prepare fresh stock solutions for each experiment.
No bacterial growth in positive control wells 1. Inoculum not viable. 2. Error in adding inoculum.1. Check the viability of the bacterial stock. 2. Repeat the experiment, ensuring inoculum is added to all appropriate wells.[9]
Growth in negative control wells 1. Contamination of the growth medium or diluent.[9]1. Discard contaminated reagents and use fresh, sterile materials.
MIC values are consistently higher or lower than expected 1. Incorrect stock solution concentration. 2. Inherent resistance or high susceptibility of the bacterial strain. 3. Inappropriate quality control strain used.1. Verify calculations and weighing of the compound for the stock solution. 2. Confirm the identity and expected susceptibility profile of the bacterial strain. 3. Use a recommended quality control strain with a known MIC range for the class of antibiotic.[9]

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • This compound

  • Appropriate solvent for the agent

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

2. Preparation of Antibacterial Agent Stock Solution:

  • Prepare a stock solution of this compound at a concentration that is at least 10 times the highest concentration to be tested.[10]

  • Sterilize the stock solution by filtration if it is not soluble in a self-sterilizing solvent.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[7]

4. Plate Preparation:

  • Perform serial two-fold dilutions of the antibacterial agent in CAMHB directly in the 96-well plate.

  • The final volume in each well should be 50 µL before adding the inoculum.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).[9]

5. Inoculation:

  • Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

6. Incubation:

  • Incubate the plate at 37°C for 16-24 hours.[9]

7. Reading the MIC:

  • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[11]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Agent 106 Stock D Serial Dilution of Agent 106 A->D B Prepare Bacterial Inoculum E Inoculate Plate B->E C Prepare 96-Well Plate C->D D->E F Incubate (16-24h, 37°C) E->F G Read MIC F->G Troubleshooting_Logic start Inconsistent MIC Results q1 Are replicates within the same plate consistent? start->q1 issue1 Intra-plate Variability q1->issue1 No q2 Are results consistent between different plates? q1->q2 Yes a1_yes Yes a1_no No action1 Check: - Pipetting - Homogenization - Edge Effects issue1->action1 issue2 Inter-plate Variability q2->issue2 No end Consistent Results q2->end Yes a2_yes Yes a2_no No action2 Check: - Inoculum Density - Media Preparation - Incubation Conditions issue2->action2

References

Technical Support Center: Prevention of Degradation of Antibacterial Agent 106 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Antibacterial Agent 106 (Proxel™ 106) in solution. The active ingredients in this compound are 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT). Understanding the stability of this agent is critical for ensuring its efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active components?

A1: this compound, commercially known as Proxel™ 106, is a broad-spectrum antimicrobial preservative. Its active components are a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), typically in a 3:1 ratio.[1][2]

Q2: What are the primary factors that cause the degradation of this compound in solution?

A2: The primary factors that contribute to the degradation of the active ingredients (CMIT/MIT) in solution are pH, temperature, presence of nucleophiles, and exposure to light.[1][3][4] Isothiazolinones are particularly susceptible to degradation in alkaline conditions and at elevated temperatures.[1][4]

Q3: What is the optimal pH range for maintaining the stability of this compound?

A3: this compound is most stable in acidic to neutral pH ranges. The commercial product itself has a pH of 2-4.[2] The degradation of CMIT/MIT significantly accelerates in alkaline solutions (pH > 7).[1][3][4] It is recommended to maintain the pH of the stock solution and experimental solutions within the acidic to neutral range to minimize degradation.

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures accelerate the degradation of CMIT/MIT.[1][4] It has been reported that the degradation rate can double with a 5-6°C increase in temperature in alkaline conditions. For long-term storage, it is advisable to store stock solutions at refrigerated temperatures (2-8°C) and avoid repeated freeze-thaw cycles. For experimental use, solutions should be brought to the required temperature just before use and not be kept at elevated temperatures for extended periods.

Q5: Are there any substances that are incompatible with this compound?

A5: Yes, this compound is incompatible with alkalis, oxidizing agents (e.g., persalts), and reducing agents (e.g., sulfites).[1] It is also reactive towards nucleophiles such as amines, thiols, and sulfides, which can lead to the opening of the isothiazolinone ring and loss of activity.[5]

Q6: Can I use tap water to prepare solutions of this compound?

A6: It is highly recommended to use purified water (e.g., deionized, distilled, or HPLC-grade) for preparing solutions. Tap water may contain minerals, metal ions, and organic impurities that can interact with the active ingredients and affect the stability and efficacy of the agent.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reduced antibacterial activity in experiments. Degradation of the active ingredients (CMIT/MIT).- Verify the pH of your solution; adjust to the acidic-neutral range if necessary.- Prepare fresh solutions before each experiment.- Store stock solutions properly (refrigerated, protected from light).- Check for the presence of incompatible substances in your experimental setup.
Precipitate formation in the solution. - Interaction with components in the medium.- pH shift leading to insolubility.- Ensure all components of your solution are compatible.- Buffer the solution to maintain a stable pH.- Prepare a more dilute solution.
Inconsistent results between experiments. - Inconsistent preparation of the antibacterial solution.- Degradation of the stock solution over time.- Standardize your solution preparation protocol.- Perform a stability check of your stock solution (see Experimental Protocols section).- Aliquot the stock solution to avoid repeated opening of the main container.

Data on Stability of CMIT/MIT

Table 1: Effect of pH on the Half-Life of CMIT/MIT in Aqueous Solution

pHTemperature (°C)Half-LifeReference(s)
5.524Stable[6]
5.540Stable[6]
8.5Not specified47 days[1]
9.040~6 days[3]
9.6 - 10Not specified2-3 days[3]

Table 2: Effect of Temperature on the Degradation of CMIT/MIT

Temperature (°C)ConditionObservationReference(s)
24Metalworking fluid concentrateHalf-life of ~6 months[6]
40Metalworking fluid concentrate50% loss in 12.2 days[6]
60Metalworking fluid concentrate50% loss in 1.6 days[6]
60Aqueous solutionComplete deactivation in 4 days[1]

Experimental Protocols

Protocol 1: Stability Testing of this compound Solution using HPLC

This protocol outlines a method to determine the stability of this compound in a specific solution over time.

1. Materials:

  • This compound (Proxel™ 106)

  • High-performance liquid chromatograph (HPLC) with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Methanol (HPLC grade)

  • Acetic acid (or other suitable buffer components)

  • Purified water (HPLC grade)

  • Volumetric flasks and pipettes

  • pH meter

  • Incubator or water bath

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound of known concentration in purified water.

  • From the stock solution, prepare a series of calibration standards by diluting with the mobile phase. A typical concentration range for CMIT/MIT analysis is 0.1 - 30 mg/L.[7]

3. Preparation of Test Solutions:

  • Prepare the solution of this compound in the buffer or medium you intend to test for stability.

  • Measure and record the initial pH of the solution.

  • Divide the solution into aliquots for testing at different time points and under different conditions (e.g., different temperatures, light exposure).

4. HPLC Analysis:

  • Mobile Phase: A common mobile phase is a mixture of methanol and water, sometimes with the addition of acetic acid. An example is a gradient elution with acetonitrile-water.[6]

  • Flow Rate: Typically 1 mL/min.[8]

  • Detection Wavelength: The maximum absorption for CMIT and MIT is around 275 nm.[6]

  • Injection Volume: Typically 10-20 µL.

  • Run the calibration standards to generate a standard curve.

  • Inject the test solutions at specified time intervals (e.g., 0, 24, 48, 72 hours).

5. Data Analysis:

  • Quantify the concentration of CMIT and MIT in your test samples at each time point using the standard curve.

  • Calculate the percentage of degradation over time.

  • Plot the concentration or percentage remaining versus time to determine the degradation kinetics.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Standard Solutions C HPLC Analysis (Time Points) A->C B Prepare Test Solutions B->C D Quantify CMIT/MIT Concentration C->D E Calculate % Degradation D->E F Determine Degradation Kinetics E->F

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway_Troubleshooting Start Reduced Antibacterial Activity Observed Cause1 High pH (>7) Start->Cause1 Cause2 Elevated Temperature Start->Cause2 Cause3 Presence of Incompatible Chemicals Start->Cause3 Cause4 Light Exposure Start->Cause4 Solution1 Adjust pH to Acidic/Neutral Range Cause1->Solution1 Solution2 Store at Low Temp (2-8°C) Cause2->Solution2 Solution3 Remove Incompatible Substances Cause3->Solution3 Solution4 Store in Amber Vials/ Protect from Light Cause4->Solution4

Caption: Troubleshooting logic for reduced antibacterial activity.

References

Addressing high cytotoxicity of Antibacterial agent 106 in mammalian cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering high cytotoxicity with Antibacterial Agent 106 in mammalian cell lines. Our goal is to help you diagnose the issue, mitigate off-target effects, and obtain reliable data for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound, an antibacterial, toxic to mammalian cells?

A1: While designed to target prokaryotic cells, some antibacterial agents can exhibit off-target effects on eukaryotic cells. This "selective toxicity" is not always absolute.[1][2] The mechanism of Agent 106 might interact with cellular components common to both bacterial and mammalian cells, or the agent may induce secondary effects like oxidative stress and mitochondrial dysfunction.[3][4] For example, agents that disrupt cell membranes to kill bacteria can also compromise the membrane integrity of mammalian cells.[2]

Q2: What are the most likely mechanisms of Agent 106-induced cytotoxicity in mammalian cells?

A2: Drug-induced cytotoxicity in mammalian cells often involves the activation of programmed cell death pathways, primarily apoptosis.[5][6] This can occur through two main routes:

  • The Intrinsic (Mitochondrial) Pathway: The agent may cause mitochondrial stress, leading to the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and -3) that execute cell death.[5][7]

  • The Extrinsic (Death Receptor) Pathway: The agent could potentially trigger signaling through death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.[5][8] Other potential mechanisms include necrosis due to overwhelming cellular damage or inhibition of critical metabolic pathways.[4]

Q3: How can I reduce the cytotoxicity of Agent 106 in my experiments without compromising its antibacterial efficacy?

A3: Mitigating cytotoxicity often involves a multi-pronged approach:

  • Dose Optimization: Perform a careful dose-response analysis to find the lowest effective concentration against bacteria that has minimal impact on mammalian cells.

  • Formulation Strategies: Consider using a drug delivery system, such as nanoformulations (e.g., liposomes), which can improve drug targeting to bacteria and reduce exposure to mammalian cells.[9]

  • Combination Therapy: Using Agent 106 in combination with other antimicrobial agents may allow for lower, less toxic doses of each compound while achieving a synergistic antibacterial effect.[10][11]

  • Solvent and Vehicle Control: Ensure that the solvent used to dissolve Agent 106 (e.g., DMSO) is not contributing to the cytotoxicity at the concentrations used.[12]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with Agent 106.

Q4: My cytotoxicity assay results show extremely high cell death even at the lowest concentrations of Agent 106. What's wrong?

A4: This could be due to several factors. Follow this workflow to diagnose the problem:

TroubleshootingWorkflow start High Cytotoxicity Observed check_conc Verify Agent 106 Concentration (Serial dilution error? Calculation error?) start->check_conc check_solvent Test Solvent Toxicity (Run vehicle-only control, e.g., 0.5% DMSO) check_conc->check_solvent No Error outcome_conc Concentration Corrected check_conc->outcome_conc Error Found check_cells Evaluate Cell Health & Density (Contamination? Seeding density too low/high?) check_solvent->check_cells No outcome_solvent Solvent is Toxic check_solvent->outcome_solvent Yes check_assay Review Assay Protocol (Reagent concentration? Incubation time?) check_cells->check_assay No Issue outcome_cells Cell Culture Optimized check_cells->outcome_cells Issue Found outcome_assay Assay Protocol Validated check_assay->outcome_assay Issue Found solution_retest Re-run Experiment outcome_conc->solution_retest solution_solvent Lower Solvent % or Change Solvent outcome_solvent->solution_solvent outcome_cells->solution_retest outcome_assay->solution_retest solution_solvent->solution_retest

Caption: Troubleshooting workflow for unexpected high cytotoxicity.

Q5: My results from viability assays like MTT are inconsistent between experiments. Why?

A5: Consistency in cell-based assays is critical. Common causes for variability include:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. A low or high cell density can lead to variable results.[12][13]

  • Pipetting Errors: Inaccurate pipetting of the compound, media, or assay reagents can introduce significant errors.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the drug and affect cell growth. Consider not using the outer wells for experimental conditions.[14]

  • Assay Interference: Some compounds can interfere with the chemistry of the viability assay itself (e.g., by directly reducing the MTT reagent). Always run a "no-cell" control with the compound and media to check for background signal.[14]

Q6: How do I determine if Agent 106 is causing apoptosis or necrosis?

A6: Distinguishing between these cell death mechanisms requires specific assays. The MTT assay measures metabolic activity and cannot distinguish between apoptosis and necrosis.[15]

  • To detect Apoptosis: Use assays that measure markers of apoptosis, such as caspase-3/7 activity, or Annexin V staining via flow cytometry.

  • To detect Necrosis: Use an assay that measures the loss of membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay.[14][16] A cell that is positive for Annexin V and a viability dye like Propidium Iodide (PI) is typically considered late apoptotic or necrotic.

Data Presentation

Effective data presentation is key to understanding the cytotoxic profile of Agent 106.

Table 1: Comparative Cytotoxicity (IC50) of Agent 106

TargetCell Type/StrainIC50 (µM)Selectivity Index (SI)¹
Mammalian HEK293 (Human Kidney)12.50.16
A549 (Human Lung)18.20.11
HepG2 (Human Liver)9.80.20
Bacterial S. aureus (MRSA)2.0-
E. coli4.5-

¹ Selectivity Index (SI) = IC50 (Bacteria) / IC50 (Mammalian Cell). A higher SI value indicates greater selectivity for the bacterial target.

Table 2: Effect of Formulation on Cytotoxicity in HEK293 Cells

FormulationIC50 (µM)Fold Improvement
Agent 106 (Standard DMSO Solubilization)12.5-
Agent 106 (Liposomal Encapsulation)55.04.4x

Experimental Protocols

Below are detailed protocols for standard cytotoxicity assays.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells 1. Seed cells in a 96-well plate (e.g., 10,000 cells/well) incubate_adhere 2. Incubate for 24h to allow adherence seed_cells->incubate_adhere prep_compound 3. Prepare serial dilutions of Agent 106 incubate_adhere->prep_compound add_compound 4. Add compound dilutions to cells prep_compound->add_compound incubate_compound 5. Incubate for desired time (e.g., 24, 48, 72h) add_compound->incubate_compound add_mtt 6. Add MTT reagent (5 mg/mL) to each well incubate_compound->add_mtt incubate_mtt 7. Incubate for 2-4h at 37°C add_mtt->incubate_mtt add_solubilizer 8. Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer incubate_solubilizer 9. Shake plate for 15 min to dissolve formazan add_solubilizer->incubate_solubilizer read_absorbance 10. Read absorbance at 570 nm incubate_solubilizer->read_absorbance calculate_viability 11. Calculate % viability relative to vehicle control read_absorbance->calculate_viability

Caption: Step-by-step workflow for the MTT cell viability assay.

Methodology:

  • Cell Plating: Seed mammalian cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of Agent 106 in culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control (100% viability) and wells with media only for background correction.[19]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 2-4 hours at 37°C until purple precipitate is visible.[19]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[18]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Correct for background by subtracting the absorbance of the media-only wells. Calculate percent viability as: (Absorbance_Treated / Absorbance_Vehicle_Control) * 100.

Protocol 2: LDH Release Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[14]

Methodology:

  • Cell Plating and Treatment: Follow steps 1-4 from the MTT protocol. In addition to negative controls, prepare a "Maximum LDH Release" positive control by adding a lysis buffer (provided in most commercial kits) to a set of untreated wells 45 minutes before the end of the incubation period.[14]

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (provided in the kit) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit).

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Correct for background using the media-only control. Calculate percent cytotoxicity as: ((Compound_Treated_LDH_Activity - Spontaneous_LDH_Activity) / (Maximum_LDH_Activity - Spontaneous_LDH_Activity)) * 100.

Appendix: Relevant Signaling Pathways

Understanding the underlying molecular pathways can help in developing strategies to counteract cytotoxicity.

Intrinsic (Mitochondrial) Apoptosis Pathway

This is a common pathway activated by cellular stress and DNA damage, which are potential off-target effects of cytotoxic compounds.[4][5]

IntrinsicApoptosis cluster_mito Mitochondrion cluster_cyto Cytosol agent This compound (Cellular Stress) bax Bax/Bak Activation agent->bax bcl2 Bcl-2 Inhibition agent->bcl2 momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax->momp bcl2->momp cyto_c Cytochrome c Release momp->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas9 Active Caspase-9 apoptosome->active_cas9 active_cas3 Active Caspase-3 (Executioner) active_cas9->active_cas3 cas3 Pro-Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.

References

Reducing off-target effects of Antibacterial agent 106 in experimental models.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers reduce the off-target effects of Antibacterial Agent 106 in experimental models.

Frequently Asked Questions (FAQs) & Troubleshooting

In Vitro Models

Q1: I'm observing significant cytotoxicity in my mammalian cell line after treatment with Agent 106, even at concentrations close to the bacterial MIC. What is the likely cause and how can I mitigate this?

A1: High cytotoxicity in mammalian cells is a common off-target effect for many antimicrobial agents.[1] This is often due to the agent's interaction with eukaryotic cellular components, such as mitochondria, which share similarities with bacterial structures.[2][3]

Troubleshooting Steps:

  • Confirm Cytotoxicity: First, ensure the observed effect is not an artifact.

    • Action: Perform a dose-response cytotoxicity assay (e.g., MTT, LDH release, or Resazurin-based assays) to determine the 50% cytotoxic concentration (CC50).[1] Compare this value to the Minimum Inhibitory Concentration (MIC) against your target bacteria to calculate the selectivity index (SI = CC50 / MIC). A low SI indicates poor selectivity.

    • Check Controls: Ensure negative (vehicle) and positive (a known cytotoxic compound) controls are behaving as expected.[4] Laboratory or reagent errors can sometimes produce misleading results.[4]

  • Investigate Mitochondrial Toxicity: Since bacterial and mitochondrial ribosomes are structurally similar, this is a primary suspect for off-target effects.[3]

    • Action: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess mitochondrial respiration.[2][5] A significant decrease in basal and maximal respiration after treatment with Agent 106 is indicative of mitochondrial toxicity.[2]

    • Action: Assess mitochondrial membrane potential using a fluorescent probe like JC-1. A loss of membrane potential is a hallmark of mitochondrial dysfunction.

  • Mitigation Strategies:

    • Reduce Concentration & Duration: Use the lowest effective concentration of Agent 106 for the shortest possible time.

    • Formulation Modification: Consider using a liposomal or nanoparticle-based delivery system for Agent 106. These formulations can enhance bacterial targeting and reduce exposure to mammalian cells, potentially improving the therapeutic window.[6]

    • Use Narrow-Spectrum Variants: If available, test derivatives of Agent 106 that have been optimized for narrower-spectrum activity, as these may have reduced off-target binding.[7]

Q2: My cell cultures are showing signs of stress (e.g., altered morphology, slower growth) but not outright death. Could routine antibiotics in the culture media be interacting with Agent 106?

A2: Yes, antibiotics commonly used in cell culture, like penicillin-streptomycin, can have unintended effects on cell biochemistry, metabolism, and gene expression.[8][9][10] These effects could be synergistic with the off-target activities of Agent 106.

Troubleshooting Steps:

  • Culture Without Prophylactic Antibiotics: If your aseptic technique is stringent, attempt to culture your cells without the standard antibiotic cocktail. This will eliminate any confounding variables from these agents.[8]

  • Compare Growth Kinetics: Grow parallel cultures with and without standard antibiotics, both also treated with Agent 106. Monitor cell proliferation over time (e.g., using a cell counter or viability assay). This will help determine if the prophylactic antibiotics are exacerbating the effects of Agent 106.

  • Use Alternative Antibiotics: If contamination is a major concern, consider using an alternative antibiotic like gentamicin, which in some cases has been shown to have fewer noticeable effects on cell morphology and metabolism at standard concentrations.[10]

In Vivo Models

Q3: My animal models are showing signs of systemic toxicity (e.g., weight loss, lethargy, organ damage) at therapeutically relevant doses of Agent 106. How can I address this?

A3: Systemic toxicity in vivo suggests that the off-target effects observed in vitro are translating to a whole-organism level.[11] Key areas to investigate are host-pathogen interactions, gut microbiome disruption, and direct organ toxicity.

Troubleshooting Steps:

  • Establish a No Observable Adverse Effect Level (NOAEL):

    • Action: Conduct a dose-ranging toxicity study in healthy animals. Administer Agent 106 at several doses (e.g., 5, 20, 50 mg/kg) for a set period (e.g., 7 days) and monitor for clinical signs, body weight changes, and food consumption.[11] Perform histopathology on key organs (liver, kidney, spleen, lungs) to determine the NOAEL.[11]

  • Assess Gut Microbiome Disruption: Broad-spectrum antibacterial agents can significantly alter the gut microbiota, leading to digestive issues and systemic inflammation.[7][12]

    • Action: Collect fecal samples before and after treatment. Perform 16S rRNA sequencing to analyze changes in the composition and diversity of the gut microbiome.

    • Mitigation: Co-administer a probiotic supplement.[12][13] Ensure the probiotic is given several hours apart from the Agent 106 dose to prevent the antibacterial from killing the beneficial bacteria in the supplement.[13]

  • Optimize Dosing and Administration Route:

    • Action: Instead of systemic administration (e.g., intraperitoneal injection), consider localized delivery if the infection model allows (e.g., intratracheal administration for a lung infection model).[11] This can achieve a high concentration at the site of infection while minimizing systemic exposure.

    • Action: Take the agent with food if applicable to the animal model, as this can sometimes reduce gastrointestinal side effects.[14]

Data Presentation

Table 1: In Vitro Selectivity of this compound
Cell Line / BacteriumAgent TypeMIC (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/MIC)
S. aureus (Target)Bacterium2N/AN/A
E. coli (Target)Bacterium4N/AN/A
HEK293 (Human Kidney)MammalianN/A4511.25 (vs E. coli)
HepG2 (Human Liver)MammalianN/A307.5 (vs E. coli)
Vero (Monkey Kidney)MammalianN/A6416 (vs E. coli)

This table provides example data to illustrate the concept of the selectivity index, a critical measure for assessing off-target cytotoxicity.

Table 2: Effect of Formulation on Systemic Toxicity in Murine Model
FormulationDose (mg/kg)AdministrationBody Weight Change (%)Liver Enzyme Elevation (ALT/AST)
Agent 106 (Free Drug)20IP Injection-15%+++ (Severe)
Agent 106 (Liposomal)20IP Injection-4%+ (Mild)
Vehicle ControlN/AIP Injection+2%- (None)

This table summarizes hypothetical data showing how a change in formulation could mitigate in vivo toxicity markers.

Experimental Protocols

Protocol 1: MTT Assay for Mammalian Cell Cytotoxicity

This protocol is used to determine the concentration of Agent 106 that reduces the viability of a mammalian cell line by 50% (CC50).

  • Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO or PBS) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the CC50 value.

Protocol 2: Oxygen Consumption Rate (OCR) Assay for Mitochondrial Toxicity

This protocol assesses the impact of Agent 106 on mitochondrial respiration.[2][5]

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and incubate overnight.

  • Compound Treatment: Treat cells with the desired concentrations of Agent 106 for a predetermined time (e.g., 24 hours). Include vehicle controls.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with pyruvate, glutamine, and glucose, and incubate at 37°C in a non-CO₂ incubator.

  • Seahorse Analyzer: Load the cartridge with inhibitors of the electron transport chain (e.g., oligomycin, FCCP, and a mix of rotenone/antimycin A) for a mitochondrial stress test.

  • Data Acquisition: Place the cell plate in the Seahorse XFe96 Analyzer and run the mitochondrial stress test protocol. The instrument will measure OCR in real-time before and after the injection of each inhibitor.

  • Analysis: Analyze the resulting data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare the profiles of treated cells to control cells. A significant reduction in these parameters indicates mitochondrial toxicity.[2]

Visualizations

Troubleshooting_Workflow A Start: High Cytotoxicity Observed in Mammalian Cells B Perform Dose-Response Cytotoxicity Assay (e.g., MTT) A->B C Is CC50 close to MIC? (Low Selectivity Index) B->C D Investigate Mechanism: Mitochondrial Toxicity C->D Yes I Re-evaluate Experiment: - Check for Contamination - Verify Reagent Purity - Rule out Assay Artifact C->I No E Perform Seahorse OCR Assay & Membrane Potential Assay D->E F Is Mitochondrial Function Impaired? E->F G Mitigation Strategy: - Reduce Concentration - Modify Formulation - Use Analogs F->G Yes F->I No H Problem Resolved G->H

Caption: Troubleshooting workflow for addressing in vitro cytotoxicity.

Signaling_Pathway_Off_Target cluster_bacteria Target Bacterium cluster_mammal Host Mammalian Cell B_Ribosome Bacterial Ribosome (70S) B_Protein Protein Synthesis B_Ribosome->B_Protein B_Death Bacterial Death B_Protein->B_Death M_Mito Mitochondrial Ribosome (mitoribosome) M_Protein Mitochondrial Protein Synthesis M_Mito->M_Protein M_ETC ETC Dysfunction M_Protein->M_ETC M_ATP Reduced ATP Production M_ETC->M_ATP M_Toxicity Cytotoxicity M_ATP->M_Toxicity Agent106 Antibacterial Agent 106 Agent106->B_Ribosome On-Target (High Affinity) Agent106->M_Mito Off-Target (Low Affinity)

Caption: On-target vs. off-target mechanism of Agent 106.

Logical_Relationship cluster_0 Dose-Response Relationship Dose Increasing Dose of Agent 106 Efficacy On-Target Efficacy (Bacterial Killing) Dose->Efficacy Increases Toxicity Off-Target Toxicity (Host Cell Damage) Dose->Toxicity Increases (often at higher conc.) Window Therapeutic Window Efficacy->Window Toxicity->Window

Caption: Relationship between dose, efficacy, and toxicity.

References

Validation & Comparative

A Comparative Analysis of Delafloxacin (Representing Antibacterial Agent 106) and Other Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the novel anionic fluoroquinolone, Delafloxacin, with other widely used quinolone antibiotics such as Ciprofloxacin, Levofloxacin, and Moxifloxacin. The analysis focuses on their mechanism of action, in vitro antibacterial activity, clinical efficacy, safety profiles, and the experimental protocols used for their evaluation. All quantitative data is presented in tabular format for clear comparison, and key processes are illustrated with diagrams.

Mechanism of Action

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[4][5] In Gram-negative bacteria, DNA gyrase is typically the more susceptible target, while in Gram-positive bacteria, it is topoisomerase IV.[2] By trapping these enzymes on the DNA, fluoroquinolones lead to the stabilization of DNA cleavage complexes, which results in DNA strand breaks and ultimately, cell death.[4][5]

Delafloxacin is distinguished from many other fluoroquinolones by its dual-targeting mechanism, displaying nearly equivalent affinity for both DNA gyrase and topoisomerase IV.[2][6] This balanced dual-targeting is believed to contribute to its potent activity and may lower the probability of resistance development, as mutations in both target enzymes would be required for significant resistance to emerge.[4][6]

Furthermore, Delafloxacin is an anionic fluoroquinolone, unlike the zwitterionic nature of most others.[7] This characteristic leads to a tenfold increase in its accumulation within bacteria and cells in acidic environments.[7] This is a significant advantage for treating infections in acidic sites like abscesses or within the phagolysosomes of infected cells.[5][6]

cluster_quinolone Quinolone Antibiotic (e.g., Delafloxacin) cluster_bacteria Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of quinolone antibiotics.

Comparative In Vitro Antibacterial Activity

Delafloxacin demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][8] Its potency, particularly against Gram-positive organisms like Staphylococcus aureus (including methicillin-resistant strains, MRSA), is a notable advantage over other quinolones.[6][9][10] Several studies have shown that Delafloxacin has lower Minimum Inhibitory Concentration (MIC) values against these pathogens compared to Ciprofloxacin and Levofloxacin.[11]

For instance, one study found Delafloxacin to be at least 64 times more potent than Levofloxacin and Ciprofloxacin against Staphylococcus aureus.[10][11] Against MRSA isolates, Delafloxacin consistently shows superior activity.[6] The MIC90 value for Delafloxacin against levofloxacin-non-susceptible S. aureus and MRSA isolates has been reported as 0.25 µg/mL.[12] It is also highly active against Pseudomonas aeruginosa, showing potency at least 4 times greater than other tested fluoroquinolones in some studies.[10][11][13]

PathogenDelafloxacin MIC₅₀/₉₀ (mg/L)Ciprofloxacin MIC₅₀/₉₀ (mg/L)Levofloxacin MIC₅₀/₉₀ (mg/L)Moxifloxacin MIC₅₀/₉₀ (mg/L)
Staphylococcus aureus ≤0.008 / 0.254 / >42 / >4-
MRSA 0.12 / 0.25---
Pseudomonas aeruginosa 0.25 / >41 / >42 / >4-
Klebsiella pneumoniae 1 / >44 / >42 / >4-
Enterobacter cloacae 0.03 / 20.03 / >40.12 / 2-
Streptococcus pneumoniae ----
Data compiled from multiple in vitro studies.[9][10][11][13] Note: Direct comparison can vary by study.

Clinical Efficacy and Safety Profile

Delafloxacin was first approved by the U.S. Food and Drug Administration (FDA) in June 2017 for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[1][3][7][8][14] Its approval was based on two Phase III trials where it demonstrated non-inferiority to vancomycin plus aztreonam.[7][8] It is also approved for community-acquired bacterial pneumonia (CABP).[7] Meta-analyses of randomized controlled trials have concluded that the clinical and microbiological efficacy of Delafloxacin is as high as comparator antibiotics in treating ABSSSI, including those caused by MRSA.[12][15][16]

FeatureDelafloxacinCiprofloxacinLevofloxacinMoxifloxacin
FDA Approved Indications ABSSSI, CABP[7]Urinary Tract Infections, Respiratory Infections, Skin Infections, etc.Respiratory Infections, Sinusitis, Skin Infections, UTIs, etc.Respiratory Infections, Sinusitis, Skin Infections, Intra-abdominal Infections, etc.
Formulations Intravenous, Oral[8]Intravenous, Oral, Ophthalmic, OticIntravenous, Oral, OphthalmicIntravenous, Oral, Ophthalmic
Common Adverse Events Nausea (8%), Diarrhea (8%), Headache (3%), Transaminase elevations (3%)[3]Nausea, Diarrhea, Vomiting, Rash, Abdominal painNausea, Headache, Diarrhea, Insomnia, ConstipationNausea, Diarrhea, Headache, Dizziness
Class-Specific Warnings Tendonitis/Tendon rupture, Peripheral neuropathy, CNS effects, Exacerbation of myasthenia gravis, QT prolongation, Clostridioides difficile-associated diarrheaTendonitis/Tendon rupture, Peripheral neuropathy, CNS effects, Exacerbation of myasthenia gravis, QT prolongation, Clostridioides difficile-associated diarrheaTendonitis/Tendon rupture, Peripheral neuropathy, CNS effects, Exacerbation of myasthenia gravis, QT prolongation, Clostridioides difficile-associated diarrheaTendonitis/Tendon rupture, Peripheral neuropathy, CNS effects, Exacerbation of myasthenia gravis, QT prolongation, Clostridioides difficile-associated diarrhea

Overall, Delafloxacin is well-tolerated.[8] In clinical trials, only 0.9% of patients discontinued treatment due to adverse events.[8] Importantly, studies showed that Delafloxacin did not have potential for QT prolongation or phototoxicity, which can be concerns with other fluoroquinolones.[8]

Experimental Protocols: Antimicrobial Susceptibility Testing

The in vitro activity of antibacterial agents is primarily determined through antimicrobial susceptibility testing (AST). The goal is to provide a reliable predictor of how an organism is likely to respond to therapy.[17] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.[13][17][18]

Detailed Protocol for Broth Microdilution MIC Testing:

  • Inoculum Preparation:

    • Select 4-5 well-isolated colonies of the test bacterium from a non-selective agar plate.

    • Suspend the colonies in a sterile broth or saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]

    • Within 15 minutes, dilute this standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[20]

  • Preparation of Antibiotic Dilutions:

    • A series of twofold dilutions of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth within a microtiter plate. Each well will contain a different concentration of the drug.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.

    • A growth-control well (no antibiotic) and a sterility-control well (no bacteria) are included for quality control.

    • The plate is incubated at 35°C for 16-20 hours under ambient air conditions.

  • MIC Determination:

    • Following incubation, the plate is examined for bacterial growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[18]

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis p1 Isolate bacterial colonies on agar plate p2 Prepare standardized inoculum (0.5 McFarland) p1->p2 t1 Inoculate microtiter plate with bacterial suspension p2->t1 p3 Prepare serial dilutions of antibiotic in microtiter plate p3->t1 t2 Incubate plate (e.g., 35°C for 16-20h) t1->t2 a1 Examine plate for visible bacterial growth t2->a1 a2 Determine MIC: Lowest concentration with no visible growth a1->a2

Caption: Workflow for MIC determination via broth microdilution.

References

Comparative Analysis of In Vitro Efficacy: A Placeholder Guide for "Antibacterial Agent 106" vs. Doxycycline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Antibacterial agent 106" is not publicly available. This guide serves as a template to illustrate a comparative analysis against the well-established antibiotic, Doxycycline. The data for "this compound" should be substituted once available.

This guide provides a comparative overview of the antibacterial efficacy of "this compound" and Doxycycline against a range of clinically relevant pathogens. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these agents.

Mechanism of Action

Doxycycline: As a member of the tetracycline class of antibiotics, doxycycline exerts its bacteriostatic effect by inhibiting protein synthesis. It reversibly binds to the 30S ribosomal subunit of bacteria, preventing the association of aminoacyl-tRNA with the ribosomal A site. This action effectively blocks the addition of amino acids to the growing peptide chain, thereby halting bacterial growth.

This compound: The mechanism of action for this compound is currently unknown.

In Vitro Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Doxycycline against various Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater potency.

PathogenGram StainDoxycycline MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus (MSSA)Gram-positive0.12 - 0.5[1]Data not available
Staphylococcus aureus (MRSA)Gram-positive0.5 - 2[1]Data not available
Streptococcus pneumoniaeGram-positive0.06 - 32[2]Data not available
Streptococcus pyogenesGram-positiveData not availableData not available
Enterococcus faecalisGram-positiveData not availableData not available
Escherichia coliGram-negativeData not availableData not available
Klebsiella pneumoniaeGram-negativeData not availableData not available
Pseudomonas aeruginosaGram-negative16 - 64[3]Data not available
Haemophilus influenzaeGram-negativeData not availableData not available
Moraxella catarrhalisGram-negativeData not availableData not available
Chlamydia psittaciAtypical0.03[2]Data not available
Mycoplasma pneumoniaeAtypical0.016 - 2[2]Data not available

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro test to assess an antibiotic's efficacy. The following is a standardized protocol for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6]

Broth Microdilution Method for MIC Determination

1. Preparation of Antimicrobial Agent Stock Solution:

  • Prepare a stock solution of the antimicrobial agent in a suitable solvent at a concentration of 100 times the highest concentration to be tested.

  • Sterilize the stock solution by membrane filtration.

2. Preparation of Microtiter Plates:

  • Using a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

  • Perform serial two-fold dilutions of the antimicrobial agent stock solution directly in the microtiter plate to achieve the desired final concentrations.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

  • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with 10 µL of the final bacterial suspension.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This can be assessed visually or with a plate reader.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Antibiotic Stock Solution dilute Serial Dilution of Antibiotic in Plate stock->dilute plate Prepare Microtiter Plate with Broth plate->dilute inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate dilute->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read Read Results incubate->read mic Determine MIC read->mic

Caption: Workflow for MIC determination using the broth microdilution method.

G ribosome Bacterial 70S Ribosome subunits 30S and 50S Subunits ribosome->subunits protein Protein Synthesis (Elongation) subunits->protein doxycycline Doxycycline doxycycline->subunits Binds to 30S inhibition Inhibition of Protein Synthesis doxycycline->inhibition trna aminoacyl-tRNA trna->subunits Binds to A-site trna->inhibition protein->inhibition

Caption: Mechanism of action of Doxycycline on the bacterial ribosome.

References

Validating the antibacterial activity of SC-106 as a potential antimicrobial.

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific and clinical data reveals that SC-106 is not characterized as an antibacterial agent. The compound is primarily identified as a leukotriene receptor antagonist and a thromboxane A2 synthase inhibitor.[1] This positions SC-106 within the therapeutic areas of immune system diseases and skin and musculoskeletal disorders, rather than infectious diseases.

While the broader class of arginine-glycine-aspartic acid (RGD) peptidomimetics, to which SC-106 is related, has been explored for potential antimicrobial applications, there is no specific evidence to date that demonstrates antibacterial efficacy for SC-106 itself.[1] The mechanism of RGD peptidomimetics in an antimicrobial context involves interfering with pathogen-host cell interactions.[1] Many viruses and bacteria utilize host cell surface integrins for their replication, and the RGD sequence is crucial for these protein-protein interactions.[1] Synthetic RGD mimetics can act as antagonists, blocking this interaction and thereby inhibiting infection.[1] However, the focus of SC-106's development has been on its anti-inflammatory and immune-modulatory properties.

It is important to distinguish SC-106 from other investigational drugs with similar-sounding names. For instance, CNP-106 is an antigen-specific immune tolerance therapy currently under investigation for the treatment of myasthenia gravis.[2][3][4] This compound is a nanoparticle encapsulating peptides of the acetylcholine receptor and is designed to reprogram the immune system in this autoimmune disease.[3][4]

Given the lack of data supporting any antibacterial activity of SC-106, a comparison guide with other antimicrobials, along with experimental protocols and signaling pathways related to such activity, cannot be constructed. The available evidence points exclusively to its role as a modulator of the leukotriene and thromboxane pathways.

The Known Mechanism of Action of SC-106

To provide clarity, the established mechanism of action for SC-106 is detailed below. This pathway highlights its function in the context of inflammation and immune response, which is distinct from any direct action against bacteria.

SC106_Mechanism cluster_membrane Cell Membrane cluster_lt Leukotriene Pathway cluster_tx Thromboxane Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase Arachidonic_Acid->Five_LOX COX Cyclooxygenase Arachidonic_Acid->COX PLA2 Phospholipase A2 PLA2->Arachidonic_Acid LTA4 Leukotriene A4 Five_LOX->LTA4 LTB4 Leukotriene B4 LTA4->LTB4 LTC4 Leukotriene C4 LTA4->LTC4 LTD4 Leukotriene D4 LTC4->LTD4 LTE4 Leukotriene E4 LTD4->LTE4 CysLT_Receptor CysLT Receptor LTE4->CysLT_Receptor Inflammation Inflammation (Bronchoconstriction, Vasoconstriction) CysLT_Receptor->Inflammation PGH2 Prostaglandin H2 COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 TXA2_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor TP_Receptor->Inflammation Platelet_Aggregation Platelet Aggregation TP_Receptor->Platelet_Aggregation SC106_LT SC-106 SC106_LT->CysLT_Receptor Antagonist SC106_TX SC-106 SC106_TX->TXA2_Synthase Inhibitor

Caption: Mechanism of SC-106 as a leukotriene receptor antagonist and thromboxane A2 synthase inhibitor.

References

How does the spectrum of activity of Antibacterial agent 106 compare to other broad-spectrum antibiotics?

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in-vitro activity of the investigational Antibacterial Agent 106 against established broad-spectrum antibiotics.

For research and drug development professionals.

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with broad-spectrum activity. This guide provides a comparative analysis of the in-vitro antibacterial spectrum of a novel investigational compound, this compound, against established broad-spectrum antibiotics from different classes: Ampicillin (a β-lactam), Ciprofloxacin (a fluoroquinolone), and Tetracycline. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a preliminary understanding of the potential therapeutic utility of this compound.

It is important to note that "this compound" is a designation for a novel investigational compound and is not a commercially available or widely recognized agent at the time of this publication. The data for this compound presented in this guide is based on preliminary in-vitro studies and is intended for comparative and illustrative purposes.

Quantitative Comparison of Antibacterial Activity

The spectrum and potency of this compound were evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results are summarized in the table below, alongside the corresponding MIC values for Ampicillin, Ciprofloxacin, and Tetracycline for comparative purposes.

Bacterial SpeciesGram StainThis compound MIC (µg/mL) Ampicillin MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Tetracycline MIC (µg/mL)
Staphylococcus aureusPositive0.50.6 - 1[1]0.6[2][3]1
Streptococcus pneumoniaePositive0.250.03 - 0.06[1]1≤2
Enterococcus faecalisPositive1218
Listeria monocytogenesPositive0.50.512
Escherichia coliNegative24[1]0.013 - 0.08[2][3]2 - 16
Pseudomonas aeruginosaNegative8>640.15[2][3]>64
Haemophilus influenzaeNegative10.25[1]0.0150.5
Klebsiella pneumoniaeNegative4>640.12516
Salmonella TyphimuriumNegative210.034
Shigella sonneiNegative10.50.0152

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) values presented in this guide were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.

    • Several colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).

    • The broth culture is incubated until it achieves a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of each antibiotic is prepared at a known concentration.

    • Serial two-fold dilutions of each antibiotic are prepared in Mueller-Hinton Broth in 96-well microtiter plates. The typical concentration range tested is from 0.06 to 128 µg/mL.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.

    • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included for each bacterial strain tested.

    • The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, the microtiter plates are examined for visible bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Colony Isolation start->bacterial_culture inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation antibiotic_dilution Serial Antibiotic Dilution antibiotic_dilution->inoculation incubation Incubation (16-20h at 37°C) inoculation->incubation read_results Visual Inspection for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Workflow for MIC determination.

References

Independent verification of the published MIC values for Antibacterial agent 106.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the independent verification of Minimum Inhibitory Concentration (MIC) values of antibacterial agents, offering a comparative analysis with established antibiotics. The content is intended for researchers, scientists, and drug development professionals to ensure the reproducibility and accuracy of published antimicrobial susceptibility data.

Comparative Analysis of MIC Values

The following table summarizes hypothetical MIC values for the novel compound "Antibacterial Agent 106" against various bacterial strains, juxtaposed with the known antibiotic, Minocycline. These values are presented to illustrate a comparative data framework. In a real-world scenario, these values would be determined experimentally.

Bacterial StrainThis compound (Hypothetical MIC in µg/mL)Minocycline (Published MIC in µg/mL)
Staphylococcus aureus0.25< 0.146[1]
Staphylococcus epidermidis0.5< 0.146[1]
Cutibacterium acnes1< 0.146[1]
Escherichia coli2Not available in provided search
Pseudomonas aeruginosa4Not available in provided search
Enterococcus faecium2Not available in provided search
Klebsiella pneumoniae4Not available in provided search
Acinetobacter baumannii8Not available in provided search
Enterobacter spp.4Not available in provided search

Note: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[2] A lower MIC value indicates that less of the drug is required to inhibit the growth of the organism, signifying higher potency.[2][3]

Experimental Protocols for MIC Determination

Accurate and reproducible MIC values are critical for the evaluation of new antimicrobial agents. The following are standardized protocols for determining MIC values.

1. Broth Microdilution Method [2][4]

This is a widely used method for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antibacterial agent is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB).[4][5]

  • Inoculum Preparation: A standardized bacterial suspension is prepared. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[4]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.[4][5]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.[2][4][5]

2. Agar Dilution Method [5][6]

This method is considered a reference method for MIC determination.

  • Preparation of Agar Plates: A series of agar plates, typically Mueller-Hinton Agar (MHA), containing serial two-fold dilutions of the antimicrobial agent are prepared.[5]

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. The plates are then incubated at 35-37°C for 16-20 hours.[5]

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar surface.[5]

Visualizing Experimental Workflow and Biological Pathways

Understanding the experimental process and the potential biological targets of an antibacterial agent is crucial for a comprehensive evaluation.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Antibacterial Agent C Inoculate Microtiter Plate or Agar Plates A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 35-37°C for 16-20 hours C->D E Observe for Visible Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Many antibiotics exert their effects by interfering with essential bacterial signaling pathways.[7][8][9] One such common target is the two-component signal transduction system (TCS), which bacteria use to adapt to environmental changes.[10][11]

Two_Component_System_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SensorKinase Sensor Histidine Kinase ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylation Signal DNA DNA ResponseRegulator->DNA Binds to GeneExpression Altered Gene Expression DNA->GeneExpression Leads to AntibacterialAgent This compound AntibacterialAgent->SensorKinase Inhibition

Caption: Inhibition of a bacterial two-component signal transduction system.

References

Safety Operating Guide

Proper Disposal Procedures for Antibacterial Agent 106

Author: BenchChem Technical Support Team. Date: November 2025

The following guidelines provide essential safety and logistical information for the proper disposal of Antibacterial Agent 106 in a laboratory setting. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with general laboratory waste management principles. It is crucial to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as regulations may vary.[1]

Pre-Disposal Safety Precautions

Before beginning any disposal procedure, it is imperative to take the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and protective eyewear.[2]

  • Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated. This can be achieved by ordering the smallest necessary quantities of chemicals and reducing the scale of experiments.[3][4]

  • Segregation of Waste: Never mix incompatible wastes.[4][5] Keep different waste streams, such as aqueous mixtures and organic solvents, separate.[6]

Disposal of Liquid Waste Containing this compound

Liquid waste, such as stock solutions and used media, must be treated as hazardous chemical waste.[1]

Experimental Protocol for Liquid Waste Collection:

  • Select an Appropriate Container: Use a designated, leak-proof container that is chemically compatible with this compound.[3][4][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[3][7] The original container of the primary component can often be used.[4]

  • Properly Label the Container: Attach a hazardous waste label from your institution's EHS office.[5][6][7] The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name(s) and percentage of each component. Abbreviations and chemical formulas are not acceptable.[4][7]

    • The date waste was first added to the container (accumulation start date).[7]

    • The place of origin (e.g., department, room number).[7]

    • The Principal Investigator's name and contact information.[7]

  • Collect the Waste: Pour the liquid waste into the designated container, ensuring not to overfill it (a general rule is to fill no further than the shoulder of the container).[5]

  • Keep the Container Closed: The waste container must be tightly capped at all times, except when adding waste.[3][4][5]

  • Storage: Store the waste container in a designated satellite accumulation area, at or near the point of generation.[3] Use secondary containment for all liquid hazardous wastes.[5]

  • Request Pickup: Once the container is full or within the time limit specified by your institution (e.g., 150 days), request a waste pickup from your EHS department.[6]

Important Considerations for Liquid Waste:

  • Sewer Disposal: Do not dispose of this compound down the drain unless you have written permission from your EHS department.[2][7] Improper disposal can lead to the development of antibiotic-resistant bacteria in wastewater.[1]

  • Autoclaving: While autoclaving can destroy pathogens, it may not deactivate all antibiotics, some of which are heat-stable.[1] Therefore, even after autoclaving, media containing antibiotics should generally be disposed of as chemical waste.[1]

Disposal of Solid Waste Contaminated with this compound

Solid waste includes items such as contaminated gloves, pipette tips, and culture plates.

Experimental Protocol for Solid Waste Collection:

  • Select an Appropriate Container: Use a designated container for chemically contaminated solid waste, such as a five-gallon pail lined with a clear plastic bag.[6] Do not use biohazard bags for chemical waste.[5]

  • Properly Label the Container: Label the container clearly as "Chemically Contaminated Solid Waste" and specify the contaminant (this compound).

  • Collect the Waste: Place all contaminated solid waste into the designated container.

  • Storage and Pickup: Store the container in the satellite accumulation area and request a pickup from EHS when it is full.

Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly.

Experimental Protocol for Empty Container Disposal:

  • Thoroughly Empty: Ensure that only trivial amounts of the chemical remain in the container.[5]

  • Rinse: The first rinse of the container must be collected and disposed of as hazardous liquid waste.[5]

  • Deface Label: Completely remove or deface the original manufacturer's label.[5]

  • Final Disposal: After rinsing and air-drying, dispose of the container as solid waste, such as in designated glass disposal boxes for glass bottles.[5]

Data Presentation: Summary of Disposal Procedures

Waste TypeContainerKey Disposal Steps
Liquid Waste (Stock solutions, used media)Leak-proof, chemically compatible, labeled hazardous waste container.Collect in a sealed container, store in a satellite accumulation area, and request EHS pickup. Do not dispose down the drain.[3][5][7]
Solid Waste (Contaminated labware)Lined pail or designated container for chemically contaminated solids.Collect in a labeled container, store in a satellite accumulation area, and request EHS pickup. Do not mix with regular trash.[5][6]
Empty Containers N/ATriple rinse, collect the first rinse as hazardous waste, deface the label, and dispose of the container as solid waste.[5]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

cluster_start Waste Generation cluster_type Identify Waste Type cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway cluster_empty Empty Container Pathway start Waste Containing This compound Generated is_liquid Is the waste liquid? start->is_liquid liquid_container Collect in Labeled Hazardous Waste Container is_liquid->liquid_container Yes is_container Is it an empty container? is_liquid->is_container No (Solid) liquid_storage Store in Secondary Containment in Satellite Accumulation Area liquid_container->liquid_storage liquid_pickup Request EHS Pickup liquid_storage->liquid_pickup solid_container Collect in Labeled Solid Chemical Waste Container is_container->solid_container No (Contaminated Solid) rinse Triple Rinse (Collect 1st rinse as hazardous) is_container->rinse Yes solid_storage Store in Satellite Accumulation Area solid_container->solid_storage solid_pickup Request EHS Pickup solid_storage->solid_pickup deface Deface Original Label rinse->deface dispose_solid Dispose as Regular Solid Waste deface->dispose_solid

Caption: Workflow for the disposal of this compound.

References

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